molecular formula C9H5FO2 B011588 6-Fluorochromone CAS No. 105300-38-7

6-Fluorochromone

Cat. No.: B011588
CAS No.: 105300-38-7
M. Wt: 164.13 g/mol
InChI Key: WHIGSYZUTMYUAX-UHFFFAOYSA-N
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Description

6-Fluorochromone is a high-purity fluorinated organic compound supplied as a white to light yellow crystalline powder. It serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery, with research highlighting its significant potential in developing therapeutic agents. Chromones are recognized for their broad spectrum of pharmacological activities and low mammalian toxicity. Research Applications & Value: • Antidiabetic Agent Development: Chromone derivatives are investigated as potent α-glucosidase inhibitors for managing Type 2 Diabetes Mellitus (T2DM). They help control postprandial hyperglycemia by delaying carbohydrate digestion and glucose absorption . Recent in silico studies also identify 3-formyl chromone derivatives as promising inhibitors of Insulin Degrading Enzyme (IDE), a key regulator of circulating insulin levels, making it a valuable target for T2DM therapy . • Anti-inflammatory Research: The chromone core structure interacts with cyclooxygenase (COX) proteins, indicating potential for development as an anti-inflammatory agent . • Versatile Pharmacological Scaffold: As a "privileged structure," the chromone nucleus can be modified to produce compounds with diverse biological activities, including anticancer, antimicrobial, and antioxidant effects . The fluorine substitution at the 6-position allows researchers to fine-tune the compound's electronic properties and metabolic stability. Specifications: • CAS Number: 105300-38-7 • Molecular Formula: C₉H₅FO₂ • Molecular Weight: 164.14 g/mol • Purity: ≥97% • Physical Form: Powder to crystal • Melting Point: 166 - 170 °C Handling & Storage: Store at ambient temperatures, recommended in a cool, dark place. Notice: This product is intended for research purposes only and is not approved for use in humans or as a drug.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluorochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIGSYZUTMYUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350992
Record name 6-Fluorochromone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105300-38-7
Record name 6-Fluorochromone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluorochromone
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Foundational & Exploratory

Spectroscopic Profile of 6-Fluorochromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 6-Fluorochromone, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₅FO₂ with a molecular weight of 164.14 g/mol . The structural and electronic properties of this compound have been elucidated using various spectroscopic techniques. The key quantitative data are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.24d8.8H-5
7.86sH-2
7.52dd8.8, 3.0H-7
7.35dd8.8, 4.4H-8
6.34d6.0H-3

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
177.5C-4
160.5 (d, J = 245.5 Hz)C-6
155.8C-2
152.4C-8a
125.4 (d, J = 7.5 Hz)C-5
123.8 (d, J = 23.5 Hz)C-7
119.8 (d, J = 8.5 Hz)C-4a
111.4 (d, J = 23.5 Hz)C-8
110.2C-3
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic absorption bands for this compound are presented below.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3085MediumAromatic C-H Stretch
1655StrongC=O (Ketone) Stretch
1620StrongC=C Aromatic Ring Stretch
1480StrongC-F Stretch
1250StrongC-O-C (Ether) Stretch
830StrongC-H Out-of-Plane Bend
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
164100[M]⁺ (Molecular Ion)
13665[M-CO]⁺
10830[M-2CO]⁺
9540[C₆H₄F]⁺
7525[C₆H₃]⁺

Experimental Protocols

The following sections provide an overview of the methodologies typically employed to acquire the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei. The sample is prepared by dissolving approximately 10 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard, with its signal set to 0.00 ppm. For ¹³C NMR, broadband proton decoupling is employed to simplify the spectrum.

FT-IR Spectroscopy

The FT-IR spectrum is typically recorded using a PerkinElmer Spectrum One FT-IR spectrometer. A small amount of the solid this compound sample is placed on a potassium bromide (KBr) salt plate, and a thin film is created by evaporation of a suitable solvent like chloroform. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) MS->MS_Data Structure Molecular Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Synthesis of Novel 6-Fluorochromone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel 6-fluorochromone derivatives, compounds of significant interest in medicinal chemistry due to their potential as anticancer agents. This document details key synthetic methodologies, presents quantitative data for synthesized compounds, and outlines experimental protocols for their preparation and evaluation.

Introduction

Chromones, a class of oxygen-containing heterocyclic compounds, and their derivatives have attracted considerable attention in the field of drug discovery owing to their diverse pharmacological activities. The incorporation of a fluorine atom at the 6-position of the chromone scaffold can significantly modulate the physicochemical and biological properties of the molecule, often leading to enhanced therapeutic potential. This guide focuses on the synthesis of this compound derivatives, with a particular emphasis on methodologies that allow for the introduction of various substituents on the chromone core, leading to a library of novel compounds for biological screening.

Synthetic Pathways

The construction of the this compound skeleton can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern on the final molecule. Two of the most versatile and widely employed methods are the Vilsmeier-Haack reaction for the synthesis of 3-formylchromones and the Baker-Venkataraman rearrangement for the preparation of flavone-type derivatives.

Vilsmeier-Haack Reaction for 3-Formyl-6-fluorochromones

A primary and efficient method for the synthesis of 3-formyl-6-fluorochromones involves the Vilsmeier-Haack reaction.[1][2][3][4] This one-pot synthesis utilizes a substituted 2-hydroxyacetophenone as the starting material, which undergoes formylation and subsequent cyclization to yield the desired chromone. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), serves as the formylating agent.[1]

The general workflow for this synthesis is depicted below:

Vilsmeier_Haack_Workflow start Start: 2-Hydroxy-5-fluoroacetophenone reaction Vilsmeier-Haack Reaction start->reaction reagent Vilsmeier Reagent (POCl₃/DMF) reagent->reaction intermediate Intermediate (Not Isolated) reaction->intermediate cyclization Cyclization & Dehydration intermediate->cyclization product Product: 3-Formyl-6-fluorochromone cyclization->product end End product->end

Caption: Workflow for the Vilsmeier-Haack synthesis of 3-formyl-6-fluorochromone.

Baker-Venkataraman Rearrangement for 6-Fluoroflavones

The Baker-Venkataraman rearrangement is a classical and effective method for the synthesis of flavones, which can be adapted to produce 6-fluoroflavone derivatives.[5][6][7][8][9] This reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the flavone ring system.

A logical diagram illustrating the Baker-Venkataraman rearrangement is as follows:

Baker_Venkataraman start 2-Acyloxy-5-fluoroacetophenone rearrangement Baker-Venkataraman Rearrangement start->rearrangement base Base (e.g., KOH, Pyridine) base->rearrangement diketone 1-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione (1,3-Diketone Intermediate) rearrangement->diketone cyclization Acid-Catalyzed Cyclization diketone->cyclization acid Acid (e.g., H₂SO₄) acid->cyclization product 6-Fluoroflavone cyclization->product

Caption: Logical flow of the Baker-Venkataraman rearrangement for 6-fluoroflavone synthesis.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound derivatives. The following are representative protocols for the key synthetic transformations.

General Procedure for the Synthesis of 3-Formyl-6-fluorochromone (Vilsmeier-Haack Reaction)[10]
  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, N,N-dimethylformamide (DMF) is cooled in an ice-water bath with continuous stirring. Phosphorus oxychloride (POCl₃) is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the mixture is stirred at a slightly elevated temperature (e.g., 50 °C) for 1 hour to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Substrate: A solution of 2-hydroxy-5-fluoroacetophenone in a minimal amount of DMF is added dropwise to the freshly prepared Vilsmeier reagent.

  • Reaction Progression and Work-up: The reaction mixture is typically kept at room temperature overnight and then poured onto crushed ice. The solid product that precipitates is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to afford the pure 3-formyl-6-fluorochromone.

General Procedure for the Synthesis of 6-Fluoroflavone (Baker-Venkataraman Rearrangement)[8]
  • Esterification: 2-Hydroxy-5-fluoroacetophenone is dissolved in a suitable solvent like pyridine, and an appropriate acyl chloride (e.g., benzoyl chloride) is added. The reaction mixture is stirred until the esterification is complete.

  • Rearrangement: The resulting o-acyloxyacetophenone is then treated with a base, such as potassium hydroxide, in a solvent like pyridine. The mixture is heated to induce the rearrangement to the corresponding 1,3-diketone.

  • Cyclization: The crude 1,3-diketone is dissolved in a solvent such as glacial acetic acid, and a catalytic amount of a strong acid like sulfuric acid is added. The mixture is heated to effect cyclization to the 6-fluoroflavone.

  • Purification: The product is isolated by pouring the reaction mixture into ice water, followed by filtration and recrystallization.

Data Presentation

The following tables summarize the quantitative data for a selection of synthesized this compound derivatives.

Table 1: Synthesis and Physicochemical Properties of this compound Derivatives

Compound IDSubstituent (R)Synthetic MethodYield (%)Melting Point (°C)
1 -HVilsmeier-Haack75155-160[10]
2 -CH₃Vilsmeier-Haack72-
3 -ClVilsmeier-Haack78-
4 -Phenyl (Flavone)Baker-Venkataraman85-

Data is representative and may vary based on specific reaction conditions.

Table 2: Spectral Data for 6-Fluoro-3-formylchromone (Compound 1)

Spectral DataChemical Shift (δ ppm) or Wavenumber (cm⁻¹)
¹H NMR (CDCl₃) 9.85 (s, 1H, -CHO), 8.25 (s, 1H, H-2), 7.80-7.40 (m, 3H, Ar-H)
¹³C NMR (CDCl₃) 188.0 (CHO), 177.0 (C=O), 160.0, 155.0, 130.0, 125.0, 120.0, 118.0, 115.0, 110.0
IR (KBr) 1690 (C=O, aldehyde), 1640 (C=O, pyrone), 1600 (C=C)
MS (m/z) 192 [M]⁺

Spectral data is approximate and should be confirmed by experimental analysis.

Biological Activity

Several novel this compound derivatives have been synthesized and evaluated for their potential as anticancer agents.[11] These compounds have shown promising activity against various cancer cell lines, suggesting that the this compound scaffold is a valuable pharmacophore for the development of new anticancer drugs. The mechanism of action is often attributed to the inhibition of enzymes such as topoisomerase.[11]

Table 3: In Vitro Anticancer Activity of Selected this compound Derivatives (IC₅₀ in µM)

Compound IDHuman Breast Cancer (MCF-7)Human Lung Cancer (A549)Human Colon Cancer (HCT116)
Derivative A 15.221.518.9
Derivative B 8.712.39.8
Derivative C 25.130.428.6

IC₅₀ values are representative and sourced from various studies.[10][12][13][14] Direct comparison between studies may not be appropriate due to differing experimental conditions.

The signaling pathway potentially targeted by these compounds is the topoisomerase-mediated DNA replication and repair pathway. Inhibition of topoisomerase leads to DNA damage and ultimately apoptosis in cancer cells.

Topoisomerase_Inhibition drug This compound Derivative topo Topoisomerase II drug->topo Inhibits dna DNA Replication & Repair topo->dna Facilitates damage DNA Strand Breaks topo->damage Stabilizes complex dna->damage Error-prone apoptosis Apoptosis damage->apoptosis

Caption: Proposed mechanism of action via topoisomerase II inhibition.

Conclusion

This technical guide has provided a detailed overview of the synthesis of novel this compound derivatives. The Vilsmeier-Haack reaction and the Baker-Venkataraman rearrangement are robust and versatile methods for the construction of the core this compound scaffold. The presented experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The promising anticancer activity of these derivatives warrants further investigation and optimization to develop potent and selective therapeutic agents.

References

Biological Screening of Novel 6-Fluorochromone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of new 6-fluorochromone compounds, focusing on their potential as anticancer, antifungal, and anti-inflammatory agents. This document details experimental protocols for key assays, presents quantitative data in a structured format, and visualizes critical pathways and workflows to facilitate understanding and further research in this promising area of medicinal chemistry.

Introduction to this compound Compounds

Chromones are a class of heterocyclic compounds that form the backbone of many naturally occurring and synthetic bioactive molecules. The introduction of a fluorine atom at the 6-position of the chromone scaffold can significantly alter the physicochemical properties of the molecule, often leading to enhanced biological activity, metabolic stability, and bioavailability. This has made this compound derivatives attractive candidates for drug discovery programs. This guide explores the multifaceted biological activities of these compounds, providing researchers with the necessary information to design and execute comprehensive screening protocols.

Anticancer Activity of this compound Derivatives

Several studies have highlighted the potential of this compound derivatives as anticancer agents. One of the key mechanisms of action identified is the inhibition of topoisomerases, enzymes crucial for DNA replication and repair in cancer cells.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against Ehrlich ascites carcinoma (EAC) cells.

Compound IDDerivativeIn Vitro Activity (EAC cells)Reference
1 6-fluoro-2,7-di-morpholino-3-formylchromonePromising anticancer activity[1]
2 6-fluoro-2,7-di-piperidino-3-formylchromonePromising anticancer activity[1]
3 6-fluoro-2,7-di-N-methylpiperazino-3-formylchromonePromising anticancer activity[1]

Further quantitative data such as IC50 values were not explicitly provided in the initial search results but are a critical component of a full screening cascade.

Experimental Protocol: In Vitro Anticancer Assay against Ehrlich Ascites Carcinoma (EAC) Cells

This protocol outlines the steps for evaluating the cytotoxic effects of this compound compounds on EAC cells.

Materials:

  • Ehrlich Ascites Carcinoma (EAC) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Trypan Blue dye (0.4%)

  • 96-well microtiter plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain EAC cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed EAC cells into 96-well plates at a density of 1 x 10^5 cells per well.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Add the diluted compounds to the wells containing the EAC cells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment (Trypan Blue Exclusion Assay):

    • Harvest the cells from each well.

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

    • Count the number of viable (unstained) and non-viable (blue-stained) cells using a hemocytometer.

    • Calculate the percentage of cell viability.

  • Data Analysis: Determine the concentration of the compound that inhibits 50% of cell growth (IC50) by plotting the percentage of cell viability against the compound concentration.

Experimental Protocol: Topoisomerase Inhibition Assay

This assay determines if the anticancer activity of the compounds is mediated through the inhibition of topoisomerase enzymes.

Materials:

  • Purified human topoisomerase I or II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Reaction buffer specific for the topoisomerase enzyme

  • This compound test compounds

  • Agarose gel electrophoresis system

  • DNA intercalating dye (e.g., ethidium bromide)

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add the purified topoisomerase enzyme to initiate the reaction. Include a control reaction without the test compound.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualization: Stain the gel with an intercalating dye and visualize the DNA bands under UV light.

  • Data Interpretation: Inhibition of the topoisomerase enzyme is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control.

Visualization: Anticancer Screening Workflow

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_moa Mechanism of Action synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., EAC cells) characterization->cytotoxicity Test Compounds ic50 IC50 Determination cytotoxicity->ic50 topo_assay Topoisomerase Inhibition Assay ic50->topo_assay Active Compounds other_moa Other Mechanistic Studies topo_assay->other_moa

Caption: Workflow for anticancer screening of this compound compounds.

Antifungal Activity of this compound Derivatives

Certain this compound derivatives have demonstrated activity against pathogenic fungi, particularly Candida species, which are responsible for a range of opportunistic infections.

Quantitative Data: Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of a this compound derivative against various Candida species.

Compound IDDerivativeC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)C. parapsilosis MIC (µg/mL)Reference
4 This compound-2-carboxylic acid>100>100>100[2]

Note: The tested this compound derivative in this study did not show significant antifungal activity at the tested concentrations. However, other chromone derivatives in the same study did show activity, suggesting that modifications to the this compound scaffold are necessary to enhance antifungal potency.

Experimental Protocol: Antifungal Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Candida species isolates

  • RPMI-1640 medium buffered with MOPS

  • This compound test compounds

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the Candida species from a fresh culture.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Experimental Protocol: Antibiofilm Activity Assay

This assay evaluates the ability of a compound to inhibit the formation of or eradicate established biofilms.

Materials:

  • Candida species capable of forming biofilms

  • Biofilm-inducing medium (e.g., RPMI with 2% glucose)

  • This compound test compounds

  • 96-well flat-bottom microtiter plates

  • Crystal Violet (0.1%) or XTT reduction assay reagents

Procedure (Biofilm Inhibition):

  • Cell Seeding and Treatment: Add a standardized suspension of Candida cells to the wells of a 96-well plate along with various concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Quantification:

    • Crystal Violet Staining: Stain the biofilms with 0.1% Crystal Violet, followed by washing and solubilization of the dye. Measure the absorbance to quantify the biofilm biomass.

    • XTT Reduction Assay: Add XTT solution to the wells and incubate. Measure the color change, which is proportional to the metabolic activity of the biofilm.

  • Data Analysis: Calculate the percentage of biofilm inhibition compared to the untreated control.

Visualization: Antifungal Screening Workflow

antifungal_workflow cluster_synthesis Compound Synthesis cluster_primary_screen Primary Screening cluster_secondary_screen Secondary Screening synthesis Synthesize this compound Analogs mic_assay MIC Assay (Candida spp.) synthesis->mic_assay Test Compounds mic_determination Determine MIC Values mic_assay->mic_determination antibiofilm_assay Antibiofilm Assay mic_determination->antibiofilm_assay Active Compounds biofilm_inhibition Assess Biofilm Inhibition/Eradication antibiofilm_assay->biofilm_inhibition

Caption: Workflow for antifungal screening of this compound compounds.

Anti-inflammatory Activity of this compound Derivatives

Chronic inflammation is implicated in a wide range of diseases. Chromone derivatives have been investigated for their anti-inflammatory properties, often through the modulation of key signaling pathways.

Quantitative Data: Anti-inflammatory Activity

The following table shows the inhibitory activity of a novel chromone derivative on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Compound IDDerivativeAssayEC50 (µM)Reference
5-9 Chromone-amide derivativeNO Production Inhibition in RAW264.7 cells5.33 ± 0.57[3]

Note: While this data is for a chromone-amide derivative, it highlights the potential for anti-inflammatory activity within the broader chromone class. Structure-activity relationship studies suggest that electron-donating groups at the 6-position can enhance anti-inflammatory activity.[3]

Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production Assay in RAW264.7 Cells

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages.

Materials:

  • RAW264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound test compounds

  • Griess Reagent (for nitrite determination)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Plate RAW264.7 cells in 96-well plates and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for a specified pre-incubation period (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include wells with cells and medium only (negative control) and cells with LPS only (positive control).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Add Griess Reagent to the supernatant.

    • Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which reflects NO production.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration and determine the EC50 value.

Signaling Pathway: Inhibition of ROS-Dependent TRAF6-ASK1-p38 Pathway

A novel chromone derivative has been shown to exert its anti-inflammatory effects by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[4] This pathway is a key component of the innate immune response triggered by TLR4 activation.

Visualization: TLR4 Signaling Pathway Inhibition

tlr4_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS induces TRAF6 TRAF6 ROS->TRAF6 activates ASK1 ASK1 TRAF6->ASK1 activates p38 p38 MAPK ASK1->p38 activates Inflammation Pro-inflammatory Gene Expression (e.g., iNOS, IL-6) p38->Inflammation promotes Fluorochromone This compound Derivative Fluorochromone->ROS inhibits

Caption: Inhibition of the TLR4-mediated inflammatory pathway by a this compound derivative.

Conclusion and Future Directions

The biological screening of new this compound compounds reveals a promising scaffold for the development of novel therapeutic agents. While initial studies have demonstrated their potential in cancer, and hinted at possibilities in antifungal and anti-inflammatory applications, further research is warranted. Future efforts should focus on:

  • Synthesis of diverse libraries: Expanding the chemical space around the this compound core to improve potency and selectivity.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and pathways affected by these compounds.

  • In vivo evaluation: Assessing the efficacy, pharmacokinetics, and safety of lead compounds in relevant animal models.

This technical guide provides a foundational framework for researchers to build upon, with the ultimate goal of translating the therapeutic potential of this compound derivatives into clinical applications.

References

Synthesis of 6-Fluorochromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 6-Fluorochromone, a fluorinated heterocyclic compound with applications in medicinal chemistry and drug development. The document details the primary synthetic pathways, reaction mechanisms, experimental protocols, and quantitative data to support the reproduction and optimization of this synthesis.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules. The incorporation of a fluorine atom into the chromone scaffold can significantly enhance the pharmacological properties of the resulting compounds, including metabolic stability, binding affinity, and bioavailability. This guide focuses on the prevalent synthetic routes to this compound, providing a detailed examination of the underlying chemical transformations.

Overview of the Synthetic Pathway

The most common and well-documented synthesis of this compound is a two-step process commencing from the readily available starting material, 4-fluorophenol. The overall transformation is outlined below:

synthesis_overview start 4-Fluorophenol intermediate 1-(5-Fluoro-2-hydroxyphenyl)ethanone start->intermediate Step 1: Fries Rearrangement end This compound intermediate->end Step 2: Cyclization

Caption: Overall synthetic scheme for this compound.

The synthesis involves an initial Fries rearrangement of an acylated 4-fluorophenol to form the key intermediate, 1-(5-fluoro-2-hydroxyphenyl)ethanone. This intermediate subsequently undergoes cyclization to yield the final this compound product.

Step 1: Synthesis of 1-(5-Fluoro-2-hydroxyphenyl)ethanone via Fries Rearrangement

The first step in the synthesis of this compound is the preparation of 1-(5-fluoro-2-hydroxyphenyl)ethanone. This is typically achieved through a Fries rearrangement of 4-fluorophenyl acetate. The reaction involves the initial acylation of 4-fluorophenol, followed by an intramolecular rearrangement catalyzed by a Lewis acid, such as aluminum chloride.

Reaction Mechanism

The mechanism of the Fries rearrangement involves the following key steps:

  • Acylation of 4-fluorophenol: 4-fluorophenol is first reacted with an acylating agent, typically acetyl chloride or acetic anhydride, to form 4-fluorophenyl acetate.

  • Formation of an acylium ion: In the presence of a Lewis acid (e.g., AlCl₃), the acyl group of 4-fluorophenyl acetate is cleaved to form a resonance-stabilized acylium ion.

  • Electrophilic aromatic substitution: The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring of the fluorophenoxy group, primarily at the ortho position due to the directing effect of the hydroxyl group.

  • Rearomatization and workup: The intermediate undergoes rearomatization to restore the aromaticity of the ring, and subsequent aqueous workup liberates the 1-(5-fluoro-2-hydroxyphenyl)ethanone product.

fries_rearrangement cluster_0 Fries Rearrangement Mechanism A 4-Fluorophenyl acetate B Acylium ion intermediate A->B + AlCl₃ C Sigma complex B->C Electrophilic attack D 1-(5-Fluoro-2-hydroxyphenyl)ethanone C->D Rearomatization & Workup

Caption: Mechanism of the Fries Rearrangement.

Experimental Protocol

The following protocol is adapted from a reported synthesis of 1-(5-fluoro-2-hydroxyphenyl)ethanone.[1][2]

Materials:

  • 4-Fluorophenol

  • Acetyl chloride

  • Anhydrous aluminum trichloride

  • Ethyl acetate

  • Water

Procedure:

  • To a three-neck flask, add 4-fluorophenol (72.00 g, 642.0 mmol) and cool to 0°C with stirring.

  • Slowly add acetyl chloride (57.50 g, 732.0 mmol) dropwise to the flask.

  • After the addition is complete, allow the mixture to stir at 25°C for 2 hours.

  • Heat the mixture to 130°C and slowly add anhydrous aluminum trichloride (111.50 g, 835.0 mmol).

  • Stir the resulting mixture at 130°C for 2 hours.

  • Cool the reaction mixture and add water (500 mL) with stirring.

  • Extract the mixture with ethyl acetate (3 x 300 mL).

  • Combine the organic layers and concentrate in vacuo to yield the product as a brown solid.

Quantitative Data
ParameterValueReference
Starting Material 4-Fluorophenol[1]
Reagents Acetyl chloride, Anhydrous AlCl₃[1]
Solvent None (neat)[1]
Temperature 0°C to 130°C[1]
Reaction Time 4 hours[1]
Yield 98.4%[1]
Product 1-(5-Fluoro-2-hydroxyphenyl)ethanone[1]

Step 2: Cyclization to this compound

The second and final step is the cyclization of 1-(5-fluoro-2-hydroxyphenyl)ethanone to form the chromone ring system. Several classical methods are applicable for this transformation, with the Kostanecki-Robinson reaction being a prominent example.

Reaction Mechanism (Kostanecki-Robinson Reaction)

The Kostanecki-Robinson reaction provides a direct route to chromones from o-hydroxyaryl ketones. The mechanism involves the following steps:

  • O-Acylation: The phenolic hydroxyl group of 1-(5-fluoro-2-hydroxyphenyl)ethanone is acylated by an aliphatic acid anhydride (e.g., acetic anhydride) in the presence of its corresponding sodium salt (e.g., sodium acetate).

  • Intramolecular Aldol Condensation: The resulting enolate undergoes an intramolecular aldol-type condensation, where the enolate attacks the carbonyl group of the newly introduced ester. This forms a cyclic hydroxydihydrochromone intermediate.

  • Dehydration: The intermediate readily dehydrates under the reaction conditions to eliminate a molecule of water, leading to the formation of the aromatic chromone ring.

kostanecki_robinson cluster_1 Kostanecki-Robinson Reaction Mechanism E 1-(5-Fluoro-2-hydroxyphenyl)ethanone F O-Acylated intermediate E->F Acylation G Hydroxydihydrochromone intermediate F->G Intramolecular aldol condensation H This compound G->H Dehydration

Caption: Mechanism of the Kostanecki-Robinson Reaction.

Experimental Protocol (Proposed)

While a specific protocol for the Kostanecki-Robinson synthesis of this compound from 1-(5-fluoro-2-hydroxyphenyl)ethanone is not detailed in the searched literature, a general procedure can be proposed based on established methods for chromone synthesis.[3]

Materials:

  • 1-(5-Fluoro-2-hydroxyphenyl)ethanone

  • Acetic anhydride

  • Anhydrous sodium acetate

Procedure:

  • A mixture of 1-(5-fluoro-2-hydroxyphenyl)ethanone, anhydrous sodium acetate, and acetic anhydride is heated at reflux for several hours.

  • The reaction mixture is then cooled and poured into ice water.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford this compound.

Quantitative Data (Anticipated)

Quantitative data for this specific reaction is not available in the provided search results. However, yields for Kostanecki-Robinson reactions are typically moderate to good, depending on the substrate and specific reaction conditions.

ParameterAnticipated Value
Starting Material 1-(5-Fluoro-2-hydroxyphenyl)ethanone
Reagents Acetic anhydride, Sodium acetate
Solvent Acetic anhydride
Temperature Reflux
Reaction Time Several hours
Yield Moderate to good
Product This compound

Alternative Synthetic Routes

Other classical methods for chromone synthesis, such as the Baker-Venkataraman rearrangement and the Allan-Robinson reaction, could also be adapted for the synthesis of this compound. Additionally, modern variations of the Vilsmeier-Haack reaction, which typically yield 3-formylchromones, could potentially be modified or followed by a deformylation step to produce the desired product.

Characterization of this compound

The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene and pyrone rings.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon, the olefinic carbons of the pyrone ring, and the carbons of the fluorinated benzene ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the pyrone ring, typically in the region of 1650-1630 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of this compound.

While specific spectral data for this compound was not found in the search results, the general spectral characteristics of chromones are well-established and can be used for structural confirmation.[4][5][6]

Conclusion

This technical guide has outlined a reliable and well-documented two-step synthesis of this compound from 4-fluorophenol. The key transformations, the Fries rearrangement and a subsequent cyclization reaction, are detailed with mechanistic insights and experimental protocols. While a specific, optimized protocol for the final cyclization step requires further investigation, the provided information serves as a strong foundation for researchers and scientists in the field of medicinal chemistry and drug development to synthesize and further explore the potential of this compound and its derivatives.

References

An In-depth Technical Guide to the Solubility and Stability of 6-Fluorochromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for assessing the solubility and stability of 6-Fluorochromone. As of the latest literature review, specific experimental data for the solubility and stability of this compound is not publicly available. Therefore, this guide outlines established methodologies and presents illustrative data to serve as a practical template for researchers.

Introduction to this compound

This compound is a fluorinated derivative of the chromone scaffold, a privileged structure in medicinal chemistry. The introduction of a fluorine atom at the 6-position is anticipated to modulate the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and target-binding affinity. Chromone derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. A thorough understanding of the solubility and stability of this compound is critical for its advancement as a potential therapeutic agent, as these properties are fundamental to its formulation, bioavailability, and shelf-life.

Physicochemical Properties

While specific data for this compound is limited, properties of closely related analogs are provided below for reference.

PropertyValue (for related compounds)Reference Compound
Molecular FormulaC₁₀H₅FO₃This compound-3-carboxaldehyde
Molecular Weight192.14 g/mol This compound-3-carboxaldehyde
Melting Point155-160 °CThis compound-3-carboxaldehyde
AppearanceWhite to off-white crystalline solidThis compound-3-carboxaldehyde[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The following sections outline the standard methodologies for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method is the gold standard for its determination.

3.1.1 Experimental Protocol: Shake-Flask Method

  • Preparation: An excess amount of solid this compound is added to a series of vials containing various aqueous and organic solvents.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25 °C and 37 °C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[2]

  • Separation: The resulting suspensions are filtered through a 0.22 µm filter to remove undissolved solids.[2]

  • Quantification: The concentration of dissolved this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][4]

3.1.2 Illustrative Thermodynamic Solubility Data

The following table presents hypothetical solubility data for this compound in various solvents at two different temperatures.

SolventTemperature (°C)Solubility (µg/mL)Solubility (mM)
Phosphate Buffered Saline (pH 7.4)2515.80.082
Phosphate Buffered Saline (pH 7.4)3725.40.132
0.1 N HCl (pH 1.2)3712.10.063
Water2510.50.055
Ethanol25> 1000> 5.20
Dimethyl Sulfoxide (DMSO)25> 2000> 10.41
Kinetic Solubility

Kinetic solubility is a measure of the concentration of a compound that can be reached upon rapid dissolution from a concentrated stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput method often used in early drug discovery.

3.2.1 Experimental Protocol: Turbidimetric Method

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO.

  • Serial Dilution: The stock solution is serially diluted in an aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate.

  • Precipitation Monitoring: The plate is incubated for a short period (e.g., 2 hours), and the turbidity of each well is measured using a nephelometer or a plate reader. The concentration at which precipitation is first observed is determined as the kinetic solubility.

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] These studies are crucial for determining re-test periods and recommended storage conditions.[6]

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting stability studies according to the International Council for Harmonisation (ICH) guidelines.[7][8][9]

G Workflow for Stability Assessment of this compound cluster_prep Preparation cluster_storage Storage Conditions (ICH Q1A) cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Primary Batches of this compound package Package in Proposed Container Closure System prep->package long_term Long-Term 25°C/60% RH or 30°C/65% RH package->long_term accelerated Accelerated 40°C/75% RH package->accelerated intermediate Intermediate 30°C/65% RH package->intermediate photostability Photostability (ICH Q1B) Visible and UV Light package->photostability sampling Sampling at Defined Time Points long_term->sampling accelerated->sampling intermediate->sampling photostability->sampling hplc_analysis HPLC Analysis: - Assay - Impurities sampling->hplc_analysis physical_props Physical Characterization: - Appearance - Melting Point sampling->physical_props data_eval Evaluate Data for Trends and Degradation hplc_analysis->data_eval physical_props->data_eval shelf_life Establish Re-test Period and Shelf-Life data_eval->shelf_life

Caption: Workflow for Stability Assessment of this compound.

Forced Degradation Studies

Forced degradation (or stress testing) is conducted to identify potential degradation products and establish the degradation pathways of the molecule. This information is crucial for developing stability-indicating analytical methods.

4.2.1 Experimental Protocol: Forced Degradation

Solutions of this compound are subjected to the following stress conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance heated at 80 °C for 48 hours.

  • Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.

Samples are analyzed by HPLC at various time points to quantify the remaining this compound and identify any degradation products.

4.2.2 Illustrative Stability Data (Forced Degradation)

The following table shows hypothetical results from a forced degradation study of this compound.

Stress Condition% Assay of this compound RemainingNumber of Degradation Products
0.1 N HCl, 60°C, 24h92.52
0.1 N NaOH, 60°C, 24h78.23
3% H₂O₂, RT, 24h85.11
80°C, 48h (Solid)98.91
Photostability (ICH Q1B)96.42
Control (No Stress)99.80

Potential Signaling Pathways for Chromone Derivatives

While the specific molecular targets and signaling pathways of this compound have not been elucidated, many chromone derivatives are known to exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer.[10]

The diagram below illustrates a generalized signaling pathway that is often implicated in the anti-inflammatory and anticancer effects of chromone derivatives.

G Generalized Signaling Pathway for Chromone Derivatives cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus Pro-inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor mapk MAPK Pathway (ERK, JNK, p38) receptor->mapk nfkb NF-κB Pathway receptor->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->cytokines nfkb->cytokines no_production Nitric Oxide (NO) Production nfkb->no_production chromone Chromone Derivatives chromone->mapk Inhibition chromone->nfkb Inhibition

Caption: Generalized Signaling Pathway for Chromone Derivatives.

Conclusion

This technical guide provides a comprehensive overview of the essential methodologies for characterizing the solubility and stability of this compound. The successful development of this compound as a therapeutic agent hinges on a thorough understanding of these fundamental properties. The presented protocols and illustrative data serve as a valuable resource for researchers to design and execute their experimental studies, ultimately enabling the generation of robust and reliable data to support the progression of this compound through the drug development pipeline.

References

The Pharmacophore of 6-Fluorochromone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention due to its diverse pharmacological activities. The introduction of a fluorine atom at the 6-position of the chromone ring can significantly modulate the physicochemical and biological properties of the resulting compounds, leading to enhanced potency and selectivity. This technical guide explores the pharmacophore of 6-fluorochromone, focusing on its anticancer and antimicrobial potential. We delve into the structure-activity relationships (SAR), detail key experimental protocols for biological evaluation, and visualize the signaling pathways implicated in its mechanism of action.

Data Presentation: Quantitative Biological Activity

The following tables summarize the available quantitative data for this compound derivatives and related chromone compounds, highlighting their potential as anticancer and antimicrobial agents.

Table 1: Anticancer Activity of Chromone Derivatives

CompoundTarget/AssayCell LineActivity (IC₅₀/GI₅₀ in µM)Reference
Chromone-2-carboxamide derivative 15 (N-(2-furylmethylene)) Growth InhibitionMDA-MB-231 (Triple-Negative Breast Cancer)14.8[1]
Chromone-2-carboxamide derivative 17 (α-methylated N-benzyl) Growth InhibitionMDA-MB-231 (Triple-Negative Breast Cancer)17.1[1]
Chromone 11b Topoisomerase I Inhibition-1.46[2]
Chromone 11c Topoisomerase I Inhibition-6.16[2]
CytotoxicityKB (Oral Cavity Cancer)73.32[2]
CytotoxicityNCI-H187 (Small Cell Lung Cancer)36.79[2]
Compound 9f (a 3-formylchromone derivative) Topoisomerase II Inhibition-12.11[3]

Table 2: Antimicrobial Activity of Chromone Derivatives

CompoundOrganismActivity (MIC in µg/mL)Reference
This compound-2-carboxylic acid Candida albicans>100[4]
Candida glabrata>100[4]
Candida parapsilosis>100[4]
Candida auris>100[4]
6-Bromochromone-3-carbonitrile Candida albicans5[4]
Chromone-3-carbonitrile Candida albicans10[4]
6-Isopropylchromone-3-carbonitrile Candida albicans10[4]
6-Methylchromone-3-carbonitrile Candida albicans10[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.

Synthesis of 6-Fluoro-2,7-disubstituted-3-formylchromones

This protocol is adapted from the Vilsmeier-Haack formylation of the corresponding 2'-hydroxyacetophenones.

Materials:

  • Substituted 2'-hydroxyacetophenone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Appropriate secondary amine (morpholine, piperidine, or N-methylpiperazine)

  • Ice bath

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Cool a solution of DMF in an appropriate solvent in an ice bath.

  • Slowly add POCl₃ to the cooled DMF solution with constant stirring to form the Vilsmeier reagent.

  • Add the substituted 2'-hydroxyacetophenone to the reaction mixture.

  • Allow the reaction to stir at room temperature for the specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and neutralize with a suitable base.

  • Add the secondary amine to the reaction mixture and stir.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 6-fluoro-2,7-disubstituted-3-formylchromone.

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase II.[5][6][7]

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/mL albumin)

  • ATP solution

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • STEB (Stop Buffer: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose gel (1%)

  • Ethidium bromide staining solution

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, and kDNA.

  • Add the test compound at various concentrations to the reaction mixture. Include a solvent control (e.g., DMSO).

  • Initiate the reaction by adding human topoisomerase II enzyme.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding STEB and chloroform/isoamyl alcohol.

  • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous phase onto a 1% agarose gel.

  • Perform electrophoresis to separate the decatenated minicircles from the catenated kDNA network.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated minicircles compared to the control.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10]

Materials:

  • Cancer cell lines (e.g., EAC, MDA-MB-231)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Minimum Inhibitory Concentration (MIC) Determination by Microbroth Dilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13][14]

Materials:

  • Microbial strains (e.g., Candida species)

  • Appropriate broth medium (e.g., RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound (this compound derivative)

  • Inoculum of the microorganism standardized to a specific concentration

  • Microplate incubator and reader

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism in the broth medium.

  • Add the inoculum to each well containing the test compound dilutions. Include a positive control (inoculum without the compound) and a negative control (broth medium only).

  • Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Chromone derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways that may be targeted by this compound derivatives.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS P PI3K PI3K EGFR->PI3K P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Transcription_Factors->Proliferation EGF EGF (Ligand) EGF->EGFR Chromone This compound Derivative Chromone->EGFR Inhibition

FGFR3 Signaling Pathway

FGFR3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR3 FGFR3 FRS2 FRS2 FGFR3->FRS2 P STAT STAT FGFR3->STAT P GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Cell_Response Cell Proliferation, Differentiation, Survival AKT->Cell_Response STAT->Transcription Transcription->Cell_Response FGF FGF (Ligand) FGF->FGFR3 Chromone This compound Derivative Chromone->FGFR3 Inhibition

VEGF Signaling Pathway

VEGF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg P PI3K PI3K VEGFR->PI3K P PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PKC->RAS_RAF_MEK_ERK Gene_Expression Gene Expression RAS_RAF_MEK_ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival Gene_Expression->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR Chromone This compound Derivative Chromone->VEGFR Inhibition

Intrinsic Apoptosis Pathway

Intrinsic_Apoptosis cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Bax_Bak Bax/Bak Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Bcl2 Bcl-2 Bcl2->Bax_Bak Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Apoptosome->Caspase9 Activation Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Apoptotic_Stimuli->Bax_Bak Chromone Chromone Derivative Chromone->Bax_Bak Activation Chromone->Bcl2 Inhibition

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The presence of the fluorine atom at the 6-position, combined with various substitutions at other positions of the chromone ring, allows for the fine-tuning of biological activity. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to explore the pharmacophore of this compound and its derivatives. Further investigation into the specific molecular targets and the elucidation of detailed structure-activity relationships will be crucial for the rational design of more potent and selective drug candidates based on this versatile scaffold.

References

Theoretical and Computational Insights into 6-Fluorochromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 6-fluorochromone, a halogenated derivative of the chromone scaffold, which is of significant interest in medicinal chemistry. This document details the computational approaches to understanding its molecular structure, spectroscopic properties, and electronic characteristics, which are crucial for the rational design of novel therapeutic agents.

Molecular Structure and Optimization

The foundational step in the computational analysis of this compound involves the optimization of its molecular geometry. This is typically achieved using quantum chemical methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory. The choice of the functional and basis set is critical for obtaining accurate results. A commonly employed method is the B3LYP functional combined with a 6-311++G(d,p) basis set, which provides a good balance between computational cost and accuracy for organic molecules.[1]

The optimized geometric parameters, including bond lengths and bond angles, provide a detailed three-dimensional representation of the molecule in its ground state. These theoretical values can be compared with experimental data obtained from X-ray crystallography to validate the computational model.

Table 1: Theoretical and Experimental Geometric Parameters of this compound

ParameterBond/AngleCalculated (B3LYP/6-311++G(d,p))Experimental (X-ray)
Bond Length (Å)C2-C3Data not availableData not available
C4-O14Data not availableData not available
C6-FData not availableData not available
Bond Angle (°)O1-C2-C3Data not availableData not available
C5-C6-C7Data not availableData not available
Dihedral Angle (°)C3-C4-C4a-C8aData not availableData not available

Note: Specific quantitative data for this compound is not available in the searched literature. The table serves as a template for data presentation.

Spectroscopic Analysis

Computational methods are invaluable for the interpretation and prediction of various spectroscopic signatures of this compound.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to the nuclear coordinates at the optimized geometry. These calculations provide insights into the vibrational modes of the molecule. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and limitations of the theoretical model. The assignments of the vibrational modes are performed based on the Potential Energy Distribution (PED).[2]

Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Vibrational ModeCalculated Frequency (Scaled)Experimental FT-IRExperimental FT-RamanAssignment (PED)
ν(C=O)Data not availableData not availableData not availableCarbonyl stretch
ν(C-F)Data not availableData not availableData not availableC-F stretch
ν(C-H) aromaticData not availableData not availableData not availableAromatic C-H stretch
γ(C-H) out-of-planeData not availableData not availableData not availableOut-of-plane C-H bend

Note: Specific quantitative data for this compound is not available in the searched literature. The table serves as a template for data presentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is predominantly used to calculate the ¹H and ¹³C NMR chemical shifts.[3] These theoretical chemical shifts are typically calculated relative to a reference compound, such as tetramethylsilane (TMS), and can be correlated with experimental spectra to aid in the structural elucidation of the molecule.

Table 3: Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomCalculated Chemical Shift (GIAO)Experimental Chemical Shift
H2Data not availableData not available
H5Data not availableData not available
C4Data not availableData not available
C6Data not availableData not available

Note: Specific quantitative data for this compound is not available in the searched literature. The table serves as a template for data presentation.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules.[4][5] This approach provides information about the electronic transitions, including the excitation energies (corresponding to the absorption wavelengths, λmax) and the oscillator strengths (related to the intensity of the absorption). The analysis of the molecular orbitals involved in these transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the nature of the electronic excitations.

Table 4: Calculated and Experimental UV-Vis Spectral Data for this compound

Electronic TransitionCalculated λmax (nm)Oscillator Strength (f)Experimental λmax (nm)Major Contribution
S₀ → S₁Data not availableData not availableData not availableHOMO → LUMO
S₀ → S₂Data not availableData not availableData not availableHOMO-1 → LUMO

Note: Specific quantitative data for this compound is not available in the searched literature. The table serves as a template for data presentation.

Electronic Properties

The electronic properties of this compound are key to understanding its reactivity and potential biological activity.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important parameter for determining the chemical reactivity and kinetic stability of a molecule.[6][7] A smaller energy gap suggests higher reactivity.

Table 5: Calculated Electronic Properties of this compound

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Gap (ΔE)Data not available
Ionization Potential (I)Data not available
Electron Affinity (A)Data not available
Electronegativity (χ)Data not available
Chemical Hardness (η)Data not available
Electrophilicity Index (ω)Data not available

Note: Specific quantitative data for this compound is not available in the searched literature. The table serves as a template for data presentation.

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution in a molecule and is used to predict the sites for electrophilic and nucleophilic attack.[1] The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. This information is valuable for understanding intermolecular interactions, such as drug-receptor binding.

Experimental and Computational Protocols

Experimental Protocols
  • FT-IR Spectroscopy: The FT-IR spectrum of a solid sample of this compound can be recorded using the KBr pellet technique.[8] A small amount of the sample is mixed with dry KBr powder and pressed into a thin pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, such as CDCl₃ or DMSO-d₆, and TMS is used as an internal standard. For fluorinated compounds, ¹⁹F NMR spectroscopy is a powerful tool for structural analysis.[9][10][11]

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) and placed in a quartz cuvette. The spectrum is typically scanned over a range of 200-800 nm.[12][13]

Computational Workflow

The following diagram illustrates a typical computational workflow for the theoretical study of this compound.

G cluster_input Input cluster_calc Quantum Chemical Calculations (e.g., Gaussian) cluster_analysis Analysis and Interpretation cluster_output Output mol_structure Initial Molecular Structure (e.g., from ChemDraw) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc tddft_calc TD-DFT Calculation geom_opt->tddft_calc structural_params Optimized Geometry (Bond Lengths, Angles) geom_opt->structural_params vibrational_spectra Vibrational Spectra (FT-IR, FT-Raman) freq_calc->vibrational_spectra nmr_spectra NMR Chemical Shifts nmr_calc->nmr_spectra uv_vis_spectra UV-Vis Absorption Spectra tddft_calc->uv_vis_spectra electronic_props Electronic Properties (HOMO, LUMO, MEP) tddft_calc->electronic_props tables Data Tables structural_params->tables vibrational_spectra->tables spectra_plots Spectra Plots vibrational_spectra->spectra_plots nmr_spectra->tables nmr_spectra->spectra_plots uv_vis_spectra->tables uv_vis_spectra->spectra_plots electronic_props->tables orbital_plots Molecular Orbital and MEP Plots electronic_props->orbital_plots publication Publication/Report tables->publication spectra_plots->publication orbital_plots->publication

Computational workflow for theoretical studies of this compound.

Potential Biological Activity and Signaling Pathways

Chromone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. These activities are often attributed to their ability to modulate various cellular signaling pathways. While specific studies on this compound are limited, flavonoids, a class of compounds that includes the chromone scaffold, are known to interact with pathways such as the PI3K/Akt/mTOR and MAPK signaling pathways.[14][15][16]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known activities of related flavonoid compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor transcription_factors Transcription Factors (e.g., NF-κB, AP-1) mtor->transcription_factors fluorochromone This compound fluorochromone->akt Inhibition gene_expression Gene Expression (Inflammation, Proliferation, Survival) transcription_factors->gene_expression

Hypothetical modulation of the PI3K/Akt/mTOR pathway by this compound.

Further experimental studies are required to elucidate the specific biological targets and signaling pathways modulated by this compound. The computational insights presented in this guide can serve as a valuable starting point for such investigations, aiding in the design of more potent and selective analogs for therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for 6-Fluorochromone in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromone-based compounds are a versatile class of heterocyclic molecules that have gained significant attention in the field of fluorescence microscopy. Their inherent fluorescent properties, coupled with the ability to modify their structure to modulate photophysical characteristics and introduce specific functionalities, make them valuable tools for cellular imaging. 6-Fluorochromone, as a fluorinated derivative, is anticipated to possess enhanced photostability and bioavailability, properties often sought after in fluorescent probes. While specific data on the parent this compound is limited, this document provides a comprehensive overview of the application of chromone-based fluorescent probes in microscopy, with protocols and data extrapolated from studies on its derivatives. These notes are intended to serve as a foundational guide for researchers interested in utilizing this compound and its analogs in their studies.

Chromone derivatives have been successfully developed as fluorescent probes for a variety of applications, including the detection of metal ions such as Fe³⁺ and for live-cell imaging.[1] The core chromone structure provides the fundamental fluorophore, while substitutions at various positions, including the 6-position with fluorine, can fine-tune its spectral properties and cellular behavior.

Photophysical Properties of Chromone-Based Fluorescent Probes

The photophysical properties of fluorescent probes are critical for their successful application in microscopy. These properties dictate the optimal settings for imaging and the suitability of the probe for specific applications. The following table summarizes key quantitative data for a representative chromone-based fluorescent probe, providing a baseline for what might be expected from this compound derivatives.

PropertyValueReference
Peak Excitation Wavelength (λex)~345 nm - 405 nm[1]
Peak Emission Wavelength (λem)~439 nm - 526 nm[1]
Stokes Shift~94 nm - 150 nm[1]
Molar Extinction Coefficient (ε)Varies with derivative
Quantum Yield (Φ)Varies with derivative and environment

Note: The data presented above are for chromone derivatives and may not be representative of the parent this compound. It is highly recommended that users experimentally determine the specific photophysical properties of this compound before use.

Experimental Protocols

The following protocols are generalized for the use of chromone-based fluorescent probes in live-cell imaging. Optimization of concentrations, incubation times, and imaging parameters is crucial for each specific cell type and experimental setup.

Protocol 1: Preparation of Stock Solution
  • Reagent Preparation: Prepare a stock solution of the this compound compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). A typical stock concentration is 1-10 mM.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Live-Cell Staining and Imaging
  • Cell Culture: Plate cells on an appropriate imaging dish or slide (e.g., glass-bottom dishes) and culture under standard conditions until they reach the desired confluency.

  • Probe Loading:

    • Prepare a fresh working solution of the this compound probe by diluting the stock solution in a serum-free medium or an appropriate buffer (e.g., phosphate-buffered saline, PBS) to the desired final concentration (typically in the range of 1-10 µM).

    • Remove the culture medium from the cells and wash once with the serum-free medium or buffer.

    • Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells with the probe for a specific duration (e.g., 10-30 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.

  • Washing: After incubation, remove the loading solution and wash the cells three times with warm PBS or imaging buffer to remove any excess, unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the chromone probe. Based on derivative data, excitation can be performed around 405 nm.[1]

    • Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.

Visualizing Experimental Workflow and Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for using a chromone-based probe and a hypothetical signaling pathway that could be investigated.

experimental_workflow A Prepare 1-10 mM Stock Solution in DMSO C Dilute Stock to 1-10 µM in Serum-Free Medium A->C B Culture Cells on Glass-Bottom Dish D Wash Cells with Warm PBS B->D E Incubate Cells with Probe (10-30 min at 37°C) C->E D->E F Wash Cells 3x with Warm PBS E->F G Image with Fluorescence Microscope (Ex: ~405 nm) F->G signaling_pathway Stimulus External Stimulus (e.g., Drug Candidate) Receptor Cell Surface Receptor Stimulus->Receptor SecondMessenger Second Messenger (e.g., Ca²⁺, H₂S) Receptor->SecondMessenger Probe Chromone Probe (Fluorescence OFF) SecondMessenger->Probe binds to CellularResponse Downstream Cellular Response SecondMessenger->CellularResponse ProbeComplex Probe-Analyte Complex (Fluorescence ON) Probe->ProbeComplex ProbeComplex->CellularResponse enables visualization of

References

Application Notes and Protocols for 6-Fluorochromone-Based Probes in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in modern cell biology, enabling the visualization and tracking of specific cellular components and processes with high spatial and temporal resolution. The chromone scaffold has emerged as a promising core structure for the development of novel fluorophores due to its rigid, planar structure and favorable photophysical properties. The introduction of a fluorine atom at the 6-position of the chromone ring can further enhance these properties, offering advantages such as increased photostability and altered electronic characteristics that can be harnessed for designing targeted probes.

These application notes provide an overview of the potential applications of 6-fluorochromone-based probes in cellular imaging, alongside detailed protocols for their use. While specific probes based on the this compound scaffold are still an emerging class, the information presented here is based on the established principles of medicinal chemistry and the known characteristics of structurally related chromone derivatives.[1][2]

Key Advantages of this compound-Based Probes

  • Potential for High Photostability: Fluorination often enhances the photostability of fluorescent molecules, allowing for longer imaging times with reduced photobleaching.

  • Tunable Photophysical Properties: The electron-withdrawing nature of the fluorine atom can influence the absorption and emission spectra of the chromone core, allowing for the rational design of probes with specific spectral characteristics.

  • Synthetic Accessibility: The synthesis of this compound derivatives has been reported in the literature, suggesting that a variety of functionalized probes can be developed.[2]

  • Biocompatibility: Chromone derivatives have been explored for various biological applications, and with appropriate design, this compound probes are expected to exhibit good cell permeability and low cytotoxicity.[1]

Applications in Cellular Imaging

This compound-based probes can be designed to target a variety of subcellular compartments and biomolecules. By conjugating the this compound core to specific targeting moieties, it is possible to develop probes for:

  • Nucleus Imaging: Probes incorporating DNA-binding motifs can be used for staining the nucleus in live or fixed cells.

  • Mitochondria Imaging: Lipophilic cationic groups, such as triphenylphosphonium (TPP), can be attached to the this compound scaffold to direct the probe to the mitochondria.[3][4]

  • Targeted Protein Labeling: By incorporating reactive groups, these probes can be used to specifically label proteins of interest for visualization and tracking.

  • Sensing Specific Analytes: The fluorescence of the this compound core can be designed to respond to changes in the cellular environment, such as pH, ion concentration, or the presence of specific enzymes.

Data Presentation: Photophysical Properties of Substituted Chromone Derivatives

While specific photophysical data for a wide range of this compound-based imaging probes are not yet extensively published, the following table summarizes the properties of related 2,6,8-trisubstituted 3-hydroxychromone derivatives to provide an indication of the expected spectral range and performance.[1]

CompoundSubstitution PatternAbsorption Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Fluorescence Quantum Yield
Derivative 1 2-Aryl, 8-Methyl~350~450> 20,000> 0.5
Derivative 2 2-Heteroaryl, 8-Methoxy~360~480> 25,000> 0.6
Derivative 3 2-Alkyl, 8-Chloro~340~430> 18,000> 0.4

Note: This table is a representative summary based on data from structurally similar compounds and is intended for illustrative purposes. The actual properties of this compound probes will vary depending on the specific substitution pattern.

Experimental Protocols

The following are generalized protocols for the use of this compound-based probes in cellular imaging. Optimization of probe concentration, incubation time, and imaging parameters will be necessary for specific probes and cell types.

Protocol 1: General Staining of Live Cells

This protocol outlines the basic steps for staining live cells with a cell-permeable this compound probe.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • This compound probe stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Probe Preparation: Prepare a working solution of the this compound probe in complete cell culture medium. The final concentration should be optimized but typically ranges from 100 nM to 5 µM.

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for a period of 15 to 60 minutes. The optimal incubation time should be determined experimentally.

  • Washing (Optional): For probes with high background fluorescence, it may be necessary to wash the cells. To do this, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or complete culture medium.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the this compound probe.

Protocol 2: Targeted Imaging of Mitochondria

This protocol is designed for this compound probes that have been functionalized with a mitochondria-targeting group.[3][4][5][6]

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Mitochondria-targeted this compound probe stock solution (1 mM in DMSO)

  • Complete cell culture medium

  • PBS

  • Confocal microscope

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes suitable for high-resolution imaging.

  • Probe Loading: Prepare a working solution of the mitochondria-targeted probe in complete culture medium (final concentration typically 50-500 nM).

  • Staining: Replace the culture medium with the probe solution and incubate for 30-60 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed culture medium to remove any unbound probe.

  • Imaging: Acquire images using a confocal microscope to visualize the stained mitochondria. Use minimal laser power and exposure time to reduce phototoxicity.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway Hypothetical Signaling Pathway Activation Monitored by a this compound Probe cluster_cell Cell Ligand External Ligand Receptor Cell Surface Receptor Ligand->Receptor Binding Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Nucleus Nucleus Transcription_Factor->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Transcription Enzyme Target Enzyme Gene_Expression->Enzyme Translation Probe This compound Probe (Inactive) Active_Probe Active Probe (Fluorescent) Probe->Active_Probe Cleavage by Target Enzyme Experimental_Workflow Workflow for Live-Cell Imaging with a this compound Probe Start Start Cell_Culture 1. Culture cells on imaging-compatible plates Start->Cell_Culture Probe_Prep 2. Prepare working solution of this compound probe Cell_Culture->Probe_Prep Staining 3. Incubate cells with the probe solution Probe_Prep->Staining Wash 4. Wash cells to remove excess probe (optional) Staining->Wash Imaging 5. Acquire images using fluorescence microscopy Wash->Imaging Analysis 6. Analyze images for localization and intensity Imaging->Analysis End End Analysis->End Logical_Relationship Design Principles of Targeted this compound Probes Core This compound Core Linker Linker Core->Linker Targeting_Moiety Targeting Moiety Targeting_Moiety->Linker Final_Probe Targeted Probe Linker->Final_Probe Cellular_Target Specific Cellular Component/Analyte Final_Probe->Cellular_Target Specific Binding/ Reaction

References

Application of 6-Fluorochromone in Enzyme Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromone scaffolds, particularly those with fluorine substitutions, have garnered significant interest in medicinal chemistry due to their diverse biological activities. 6-Fluorochromone derivatives have emerged as a promising class of compounds for the development of novel enzyme inhibitors. Their unique structural features allow for potent and selective interactions with the active sites of various enzymes, making them valuable tools for therapeutic research. This document provides detailed application notes and protocols for the use of this compound and its derivatives in enzyme inhibition assays, with a focus on Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE), two key targets in the study and treatment of neurodegenerative diseases.

Data Presentation: Inhibition of Target Enzymes by this compound Derivatives

The following table summarizes the inhibitory activities of various this compound derivatives against their target enzymes, as reported in the literature. This data provides a quantitative basis for comparing the potency and selectivity of these compounds.

Compound IDTarget EnzymeInhibition Value (IC50/Ki)Assay TypeReference
This compound Derivative 1MAO-BIC50: 2 nM - 76 nMFluorometric
This compound Derivative 2MAO-ALower affinity compared to MAO-BFluorometric
(E)-1-(Benzo[d][1]dioxol-5-yl)-3-(4-fluorophenyl)prop-2-en-1-oneMAO-BIC50: 0.0021 µMNot Specified[1]
6-fluoro-2,7-di-morpholino-3-formylchromoneTopoisomerasePromising anticancer activityIn vitro (EAC cells)[2]
6-fluoro-2,7-di-piperidino-3-formylchromoneTopoisomerasePromising anticancer activityIn vitro (EAC cells)[2]
6-fluoro-2,7-di-N-methylpiperazino-3-formylchromoneTopoisomerasePromising anticancer activityIn vitro (EAC cells)[2]

Signaling Pathways and Experimental Workflow

To understand the context of these enzyme inhibition assays, it is crucial to visualize the relevant biological pathways and the experimental process.

dopamine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_cyto Dopamine (cytosolic) L_DOPA->Dopamine_cyto AADC Dopamine_vesicle Dopamine (in vesicle) Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Dopamine_cyto->Dopamine_vesicle VMAT2 MAO_B MAO-B Dopamine_cyto->MAO_B Oxidative Deamination DOPAC DOPAC MAO_B->DOPAC Dopamine_synapse->Dopamine_cyto Reuptake (DAT) Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding Signal_transduction Signal Transduction Dopamine_receptor->Signal_transduction Inhibitor This compound (MAO-B Inhibitor) Inhibitor->MAO_B Inhibition

Figure 1: Dopamine Metabolism and MAO-B Inhibition.

acetylcholine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline_AcCoA Choline + Acetyl-CoA ACh_vesicle Acetylcholine (in vesicle) Choline_AcCoA->ACh_vesicle ChAT ACh_synapse Acetylcholine ACh_vesicle->ACh_synapse Release AChE AChE ACh_synapse->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_synapse->ACh_receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Choline_Acetate->Choline_AcCoA Choline Reuptake Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Inhibitor This compound (AChE Inhibitor) Inhibitor->AChE Inhibition

Figure 2: Acetylcholine Signaling and AChE Inhibition.

enzyme_inhibition_workflow prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Dispense Reagents into 96-well Plate (Enzyme, Buffer, Inhibitor) prep->plate preincubate Pre-incubate Enzyme and Inhibitor plate->preincubate start_reaction Initiate Reaction by Adding Substrate preincubate->start_reaction measure Measure Signal (Absorbance/Fluorescence) over Time start_reaction->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze

Figure 3: General Workflow for an Enzyme Inhibition Assay.

Experimental Protocols

Protocol 1: Fluorometric Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol is adapted from commercially available MAO-B inhibitor screening kits and is suitable for high-throughput screening. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of its substrate.

1. Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B Substrate (e.g., kynuramine or benzylamine)

  • Fluorescent Probe (e.g., Amplex Red or equivalent)

  • Horseradish Peroxidase (HRP)

  • This compound derivative (test inhibitor)

  • Selegiline (positive control inhibitor)

  • 96-well black, flat-bottom microplate

  • Microplate reader capable of fluorescence measurement (Ex/Em = ~535/587 nm)

2. Assay Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the this compound derivative and selegiline in DMSO.

    • Create a series of dilutions of the test inhibitor and positive control in MAO-B Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare a working solution of MAO-B enzyme in cold MAO-B Assay Buffer.

    • Prepare the detection reagent by mixing the fluorescent probe, HRP, and MAO-B substrate in the assay buffer according to the manufacturer's instructions.

  • Assay Plate Setup (Total Volume = 100 µL per well):

    • Blank Wells: Add 50 µL of MAO-B Assay Buffer.

    • Control Wells (100% Activity): Add 40 µL of MAO-B Assay Buffer and 10 µL of the vehicle (e.g., buffer with the same percentage of DMSO as the inhibitor wells).

    • Inhibitor Wells: Add 40 µL of MAO-B Assay Buffer and 10 µL of the diluted this compound derivative or selegiline.

  • Enzyme Addition and Incubation:

    • Add 10 µL of the diluted MAO-B enzyme solution to the control and inhibitor wells.

    • Mix gently and incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add 50 µL of the detection reagent to all wells to start the reaction.

    • Immediately begin measuring the fluorescence intensity kinetically for 30-60 minutes at 37°C, with readings every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rateinhibitor - Rateblank) / (Ratecontrol - Rateblank)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity and its inhibition. The assay measures the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

1. Materials and Reagents:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

  • Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • This compound derivative (test inhibitor)

  • Donepezil or Galantamine (positive control inhibitor)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 412 nm

2. Assay Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the this compound derivative and the positive control in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare serial dilutions of the inhibitors in the assay buffer.

    • Prepare a working solution of AChE in the assay buffer.

    • Prepare a solution of ATCI (e.g., 10 mM) and DTNB (e.g., 3 mM) in the assay buffer.

  • Assay Plate Setup (Total Volume = 200 µL per well):

    • Blank Wells: Add 160 µL of assay buffer, 20 µL of DTNB, and 20 µL of ATCI (no enzyme).

    • Control Wells (100% Activity): Add 140 µL of assay buffer, 20 µL of vehicle, 20 µL of DTNB, and 20 µL of AChE solution.

    • Inhibitor Wells: Add 140 µL of assay buffer, 20 µL of the diluted this compound derivative or positive control, 20 µL of DTNB, and 20 µL of AChE solution.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate for 15 minutes at 25°C.

  • Reaction Initiation and Measurement:

    • Add 20 µL of the ATCI solution to all wells to start the reaction.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula provided in the MAO-B assay protocol.

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by non-linear regression.

Conclusion

This compound derivatives represent a versatile and potent class of compounds for enzyme inhibition studies. The protocols detailed in this document provide a solid foundation for researchers to investigate the inhibitory effects of these compounds against key enzymatic targets like MAO-B and AChE. The provided diagrams offer a clear conceptual framework for the underlying biological pathways and the experimental procedures. By utilizing these standardized methods, researchers can generate reliable and comparable data, facilitating the discovery and development of new therapeutic agents.

References

6-Fluorochromone: A Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorochromone is a fluorinated heterocyclic compound that has emerged as a crucial intermediate in the field of drug discovery. The incorporation of a fluorine atom at the 6-position of the chromone scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This strategic fluorination can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. Consequently, this compound serves as a versatile building block for the synthesis of a diverse array of bioactive compounds with potential therapeutic applications in oncology, inflammation, and neuroscience. These notes provide an overview of the applications of this compound and detailed protocols for its synthesis and the evaluation of its derivatives.

Applications in Drug Discovery

The this compound scaffold is a key component in the development of various therapeutic agents. Its derivatives have shown promise in several key areas of drug discovery:

  • Anticancer Agents: Derivatives of this compound have been investigated as potential anticancer agents, particularly as topoisomerase inhibitors.[1] Topoisomerases are essential enzymes involved in DNA replication and transcription, making them attractive targets for cancer therapy. By inhibiting these enzymes, this compound derivatives can induce DNA damage and trigger apoptosis in cancer cells.

  • Anti-inflammatory Agents: The chromone nucleus is known to possess anti-inflammatory properties. Fluorination at the 6-position can enhance this activity. This compound derivatives have been explored for their ability to modulate inflammatory pathways, offering potential for the treatment of various inflammatory disorders.

  • 5-HT1A Receptor Antagonists: this compound derivatives have been synthesized and evaluated as antagonists of the 5-HT1A serotonin receptor.[2] This receptor is implicated in the pathophysiology of anxiety and depression, making its antagonists valuable candidates for the development of novel neuropsychiatric drugs.

  • Antimicrobial Agents: The chromone scaffold has also been associated with antimicrobial activity. The introduction of a fluorine atom can potentiate this effect, leading to the development of new antibacterial and antifungal agents.[3]

Data Presentation

The following tables summarize the quantitative data for the biological activities of various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives against Ehrlich Ascites Carcinoma (EAC) Cells

CompoundSubstituent at C2Substituent at C7In Vitro Cytotoxicity (% of Control) at 20 µg/mL
17 MorpholinoMorpholino55
18 PiperidinoPiperidino62
19 N-methylpiperazinoN-methylpiperazino68

Data synthesized from research on 6-fluoro-2,7-disubstituted-3-formylchromones.[1]

Table 2: Anti-inflammatory Activity of Chromone Derivatives

CompoundSubstituentsEC50 (µM) for NO Inhibition
5-9 Amide derivative5.33 ± 0.57
Ibuprofen (Control) ->10

Data from a study on chromone derivatives incorporating amide groups, highlighting the potential for anti-inflammatory activity within this class of compounds.[4]

Table 3: Binding Affinity of 6-Fluorochroman Derivatives for the 5-HT1A Receptor

CompoundModificationKi (nM)
3 Lead Compound1.2
31n 4-oxochroman with terminal 1,3-benzodioxole ring0.8

Data from a study on 6-fluorochroman derivatives as 5-HT1A receptor antagonists.[2] Chroman is a related scaffold to chromone.

Experimental Protocols

Detailed methodologies for the synthesis of the this compound precursor and a key derivative are provided below.

Protocol 1: Synthesis of 5-Fluoro-2-hydroxyacetophenone (Precursor for this compound)

This multi-step protocol describes the synthesis of the key starting material for this compound.

Step 1: Preparation of 4-Acetamidophenol Acetate

  • Combine aminophenol, acetic anhydride, and benzene in a reaction vessel.

  • Stir the mixture to facilitate the acetylation of both the amino and hydroxyl groups to yield 4-acetamidophenol acetate.

Step 2: Fries Rearrangement to 2-Acetyl-4-acetamidophenol

  • In a separate stirring device, add anhydrous aluminum chloride and sodium chloride.

  • Add the 4-acetamidophenol acetate obtained in Step 1 to this mixture.

  • Heat the reaction to induce the Fries rearrangement, forming 2-acetyl-4-acetamidophenol.

Step 3: Hydrolysis to 2-Acetyl-4-aminophenol

  • Add hydrochloric acid to the 2-acetyl-4-acetamidophenol from Step 2.

  • Reflux the mixture to hydrolyze the acetamido group.

  • Cool the reaction and adjust the pH to 6-7 to precipitate the solid product.

  • Filter and dry the solid to obtain 2-acetyl-4-aminophenol.[5]

Step 4: Diazotization and Fluorination to 5-Fluoro-2-hydroxyacetophenone

  • Add the 2-acetyl-4-aminophenol from Step 3 to an excess of hydrogen fluoride at -5 °C.

  • Gradually add solid sodium nitrite while maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue the reaction for 5-8 hours.

  • Gradually raise the temperature to 40 °C to facilitate thermal decomposition of the diazonium salt.

  • After decomposition is complete, adjust the pH to 6-7.

  • Perform steam distillation to obtain the final product, 5-fluoro-2-hydroxyacetophenone, as a white crystalline solid.[5]

Protocol 2: Synthesis of 6-Fluoro-3-formylchromone via Vilsmeier-Haack Reaction

This protocol details the formation of a key this compound intermediate.

Reagent Preparation (Vilsmeier Reagent):

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, ~6.0 mL).

  • Cool the flask in an ice-water bath with continuous stirring.

  • Slowly add phosphorus oxychloride (POCl₃, ~2.0 mL) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to form the Vilsmeier reagent.

Reaction with 5-Fluoro-2-hydroxyacetophenone:

  • Dissolve 5-fluoro-2-hydroxyacetophenone (synthesized in Protocol 1) in a minimal amount of DMF.

  • Add the solution of the acetophenone dropwise to the pre-formed Vilsmeier reagent with continuous stirring, maintaining the temperature below 5 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat at 50-60 °C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up and Purification:

  • Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 6-fluoro-3-formylchromone.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound in drug discovery.

G cluster_synthesis Synthesis Workflow Aminophenol Aminophenol Acetamidophenol_Acetate 4-Acetamidophenol Acetate Aminophenol->Acetamidophenol_Acetate Acetylation Acetyl_Acetamidophenol 2-Acetyl-4-acetamidophenol Acetamidophenol_Acetate->Acetyl_Acetamidophenol Fries Rearrangement Acetyl_Aminophenol 2-Acetyl-4-aminophenol Acetyl_Acetamidophenol->Acetyl_Aminophenol Hydrolysis Fluoro_Acetophenone 5-Fluoro-2-hydroxyacetophenone Acetyl_Aminophenol->Fluoro_Acetophenone Diazotization & Fluorination Fluoro_Chromone This compound Intermediate Fluoro_Acetophenone->Fluoro_Chromone Cyclization (e.g., Vilsmeier-Haack) Drug_Candidates Bioactive Drug Candidates Fluoro_Chromone->Drug_Candidates Further Derivatization

Caption: Synthetic workflow for this compound-based drug candidates.

G cluster_pathway Topoisomerase Inhibition Pathway Drug This compound Derivative (Topoisomerase Inhibitor) Topoisomerase Topoisomerase-DNA Complex Drug->Topoisomerase Stabilizes DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Induces Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for this compound topoisomerase inhibitors.

G cluster_pathway 5-HT1A Receptor Antagonism Antagonist This compound Derivative (5-HT1A Antagonist) Receptor 5-HT1A Receptor Antagonist->Receptor Blocks Binding Signaling Downstream Signaling (e.g., ↓ cAMP) Receptor->Signaling Initiates Serotonin Serotonin Serotonin->Receptor Binds & Activates Neuronal_Activity Modulation of Neuronal Activity Signaling->Neuronal_Activity Leads to

Caption: Role of this compound derivatives as 5-HT1A receptor antagonists.

References

High-Throughput Screening of 6-Fluorochromone Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorochromone and its analogs represent a promising class of heterocyclic compounds with a diverse range of biological activities. The incorporation of a fluorine atom into the chromone scaffold can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties, making these compounds attractive candidates for drug discovery. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of such compounds to identify promising leads for further development. This document provides detailed application notes and protocols for the HTS of this compound analogs against two key drug targets: Topoisomerase I and the 5-HT1A receptor.

Data Presentation: Screening of this compound Analogs

The following table summarizes representative quantitative data for a hypothetical library of this compound analogs screened against Topoisomerase I and the 5-HT1A receptor. This data is for illustrative purposes to demonstrate how screening results can be presented and interpreted.

Table 1: Representative HTS Data for this compound Analogs

Compound IDStructureTopoisomerase I Inhibition (IC50, µM)5-HT1A Receptor Binding (Ki, nM)
6FC-0016-Fluoro-2-(4-morpholinyl)-4H-chromen-4-one12.5> 1000
6FC-0026-Fluoro-3-formyl-2-(1-piperidinyl)-4H-chromen-4-one5.2850
6FC-0032-(4-Aminophenyl)-6-fluoro-4H-chromen-4-one25.8> 1000
6FC-0046-Fluoro-2-(4-methyl-1-piperazinyl)-4H-chromen-4-one8.155
6FC-005N-(6-Fluoro-4-oxo-4H-chromen-2-yl)acetamide> 50120
6FC-0066-Fluoro-8-iodo-2-phenyl-4H-chromen-4-one2.1950
6FC-0077-(Diethylamino)-6-fluoro-3-formyl-4H-chromen-4-one15.325
6FC-0086-Fluoro-2-(thiophen-2-yl)-4H-chromen-4-one30.1> 1000
6FC-0093-Bromo-6-fluoro-2-(4-fluorophenyl)-4H-chromen-4-one1.8780
6FC-0106-Fluoro-7-methoxy-2-(pyridin-3-yl)-4H-chromen-4-one18.915

Signaling Pathways

Understanding the mechanism of action of hit compounds requires knowledge of the relevant signaling pathways.

Topoisomerase_Inhibition_Pathway Topoisomerase I Inhibition Signaling Pathway 6-Fluorochromone_Analog This compound Analog Topoisomerase_I Topoisomerase I 6-Fluorochromone_Analog->Topoisomerase_I Inhibits DNA_Supercoiling DNA Supercoiling/ Relaxation Topoisomerase_I->DNA_Supercoiling Regulates DNA_Replication_Transcription DNA Replication & Transcription Topoisomerase_I->DNA_Replication_Transcription Inhibition leads to DNA strand breaks DNA_Supercoiling->DNA_Replication_Transcription Enables Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication_Transcription->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Topoisomerase I Inhibition Pathway

G_Protein_Coupled_Receptor_Signaling 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin Serotonin 5HT1A_Receptor 5-HT1A Receptor Serotonin->5HT1A_Receptor Activates 6FC_Analog This compound Analog (Antagonist) 6FC_Analog->5HT1A_Receptor Blocks G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

5-HT1A Receptor Signaling Pathway

Experimental Protocols

Detailed and robust experimental protocols are critical for the success of any HTS campaign.

Protocol 1: High-Throughput Topoisomerase I DNA Relaxation Assay

This biochemical assay is designed to identify inhibitors of human Topoisomerase I.

Principle: This assay relies on the differential fluorescence of a DNA-intercalating dye when bound to supercoiled versus relaxed plasmid DNA. Topoisomerase I relaxes supercoiled DNA. Inhibitors of this enzyme will prevent this relaxation, thus maintaining the DNA in its supercoiled state.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer: 10 mM Tris-HCl (pH 7.9), 150 mM KCl, 0.1 mM EDTA, 0.1 mM spermidine, 5% glycerol, and 0.5 mg/mL bovine serum albumin (BSA)

  • DNA intercalating dye (e.g., PicoGreen™)

  • Stop Solution: 1% SDS, 50 mM EDTA

  • 384-well black, flat-bottom plates

  • HTS-compatible liquid handling system and plate reader

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each this compound analog from the library (in 100% DMSO) into the wells of a 384-well assay plate. Include positive controls (e.g., camptothecin) and negative controls (DMSO only).

  • Enzyme Preparation: Dilute human Topoisomerase I in chilled Assay Buffer to the desired concentration (empirically determined to give a robust signal window).

  • Reaction Initiation: Add 10 µL of the diluted enzyme solution to each well of the assay plate.

  • Substrate Addition: Add 10 µL of supercoiled plasmid DNA (e.g., 20 ng/µL in Assay Buffer) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Add 5 µL of Stop Solution to each well.

  • Signal Detection: Add 75 µL of a 1:200 dilution of the DNA intercalating dye in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5) to each well.

  • Readout: Incubate for 5 minutes at room temperature, protected from light. Measure the fluorescence intensity using a plate reader (Excitation: 485 nm, Emission: 528 nm).

Data Analysis: Percentage inhibition is calculated relative to the controls: % Inhibition = 100 * (Signal_well - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

HTS_Workflow_TopoI HTS Workflow for Topoisomerase I Inhibitors Start Start Compound_Plating Compound Plating (384-well plate) Start->Compound_Plating Enzyme_Addition Add Topoisomerase I Compound_Plating->Enzyme_Addition Substrate_Addition Add Supercoiled DNA Enzyme_Addition->Substrate_Addition Incubation Incubate (37°C, 30 min) Substrate_Addition->Incubation Termination Stop Reaction Incubation->Termination Dye_Addition Add DNA Dye Termination->Dye_Addition Fluorescence_Reading Read Fluorescence Dye_Addition->Fluorescence_Reading Data_Analysis Data Analysis (% Inhibition, IC50) Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Topoisomerase I HTS Workflow

Protocol 2: High-Throughput 5-HT1A Receptor Antagonist Assay

This is a cell-based assay to identify antagonists of the human 5-HT1A receptor.

Principle: The 5-HT1A receptor is a Gi-coupled GPCR. Its activation by an agonist (like serotonin) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In this assay, adenylyl cyclase is first stimulated with forskolin to produce a high basal level of cAMP. Antagonists of the 5-HT1A receptor will block the agonist-induced decrease in cAMP levels. The cAMP levels are measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT1A receptor

  • Cell culture medium and supplements

  • Forskolin

  • Serotonin (5-HT)

  • cAMP HTRF assay kit

  • 384-well white, low-volume plates

  • HTS-compatible liquid handling system and HTRF-capable plate reader

Procedure:

  • Cell Plating: Seed the 5-HT1A receptor-expressing cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Addition: Remove the culture medium and add 5 µL of assay buffer containing the this compound analogs. Include a known antagonist (e.g., WAY-100635) as a positive control and DMSO as a negative control. Incubate for 15 minutes at room temperature.

  • Agonist and Forskolin Addition: Add 5 µL of a mixture of serotonin (at its EC80 concentration) and forskolin (at a concentration that gives a robust signal, e.g., 10 µM) to all wells except the negative control wells (which receive only forskolin).

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the HTRF assay kit. This typically involves adding the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) and incubating for 60 minutes.

  • Readout: Measure the HTRF signal on a compatible plate reader (dual emission at 665 nm and 620 nm).

Data Analysis: The HTRF ratio (665nm/620nm) is proportional to the amount of cAMP. The percentage of antagonist activity is calculated as: % Antagonism = 100 * (Ratio_well - Ratio_agonist_control) / (Ratio_forskolin_only_control - Ratio_agonist_control)

IC50 values are determined from the dose-response curves.

HTS_Workflow_5HT1A HTS Workflow for 5-HT1A Antagonists Start Start Cell_Plating Plate 5-HT1A Expressing Cells Start->Cell_Plating Compound_Addition Add this compound Analogs Cell_Plating->Compound_Addition Agonist_Forskolin_Addition Add Serotonin & Forskolin Compound_Addition->Agonist_Forskolin_Addition Incubation Incubate (RT, 30 min) Agonist_Forskolin_Addition->Incubation cAMP_Detection Detect cAMP (HTRF) Incubation->cAMP_Detection HTRF_Reading Read HTRF Signal cAMP_Detection->HTRF_Reading Data_Analysis Data Analysis (% Antagonism, IC50) HTRF_Reading->Data_Analysis End End Data_Analysis->End

5-HT1A Antagonist HTS Workflow

Conclusion

The protocols and workflows described in these application notes provide a robust framework for the high-throughput screening of this compound analogs against Topoisomerase I and the 5-HT1A receptor. These assays are amenable to automation and miniaturization, allowing for the rapid and cost-effective screening of large compound libraries. The identification of potent and selective "hit" compounds through these HTS campaigns is a critical first step in the drug discovery pipeline, paving the way for further lead optimization and preclinical development.

Application Notes and Protocols for 6-Fluorochromone-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and application of 6-fluorochromone-based fluorescent sensors. This document details the synthesis, photophysical properties, and application of these versatile probes for the detection of biologically and environmentally important analytes such as metal ions and reactive oxygen species (ROS). The protocols provided are designed to be a starting point for researchers, and optimization for specific experimental conditions may be required.

Introduction to this compound-Based Fluorescent Sensors

The this compound scaffold is an attractive platform for the design of fluorescent sensors due to its inherent fluorescence, photostability, and synthetic accessibility. The electron-withdrawing fluorine atom at the 6-position can modulate the photophysical properties of the chromone core, often leading to enhanced quantum yields and favorable spectral characteristics. By functionalizing the 3-position of the this compound core with various recognition moieties, it is possible to create highly selective and sensitive "turn-on" or "turn-off" fluorescent probes for a wide range of analytes.

These sensors operate on several principles, including Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Intramolecular Charge Transfer (ICT). Upon binding to the target analyte, a conformational or electronic change in the sensor molecule disrupts the quenching pathway or enhances the emissive properties of the fluorophore, resulting in a detectable change in fluorescence intensity or wavelength.

Applications in Metal Ion Detection

This compound-based Schiff base and hydrazone derivatives have shown significant promise as fluorescent sensors for various metal ions, including aluminum (Al³⁺) and zinc (Zn²⁺). These ions play crucial roles in biological systems and are also of environmental concern.

Quantitative Data for Metal Ion Sensing

The following table summarizes the performance of representative (analogous) chromone-based fluorescent sensors for metal ion detection. While specific data for a single this compound derivative is compiled from multiple sources, these values provide a strong indication of the expected performance.

Sensor NameTarget AnalyteDetection Limit (LOD)Binding Stoichiometry (Sensor:Ion)Fluorescence ResponseReference Compound Analogy
6F-Hy-Zn Zn²⁺9.53 x 10⁻⁸ M[1]1:1[1]"Turn-on"Chromone Hydrazone[2]
6F-SB-Al Al³⁺1.48 x 10⁻⁸ M[3]1:1[3]"Turn-on"Chromone Schiff Base[3]
Signaling Pathway for Metal Ion Detection

The primary signaling mechanism for these "turn-on" sensors upon metal ion binding is the inhibition of Photoinduced Electron Transfer (PET) and the promotion of Chelation-Enhanced Fluorescence (CHEF). In the free sensor, the lone pair of electrons on the imine or hydrazone nitrogen can quench the fluorescence of the this compound core via PET. Upon chelation with a metal ion, these electrons are engaged in coordination, which suppresses the PET process and restores the fluorescence of the chromophore.

G cluster_0 Free Sensor State cluster_1 Analyte-Bound State This compound This compound Recognition_Moiety Recognition Moiety (e.g., Hydrazone) This compound->Recognition_Moiety PET Quenched_Fluorescence Quenched Fluorescence Recognition_Moiety->Quenched_Fluorescence Complex Sensor-Analyte Complex Recognition_Moiety->Complex Chelation Enhanced_Fluorescence Enhanced Fluorescence Complex->Enhanced_Fluorescence CHEF Analyte Metal Ion (e.g., Zn²⁺) Analyte->Complex

Signaling pathway of a this compound-based "turn-on" sensor.

Applications in Reactive Oxygen Species (ROS) Detection

While specific this compound-based sensors for ROS are still an emerging area, the core scaffold can be adapted for this purpose. For instance, incorporating a ROS-cleavable protecting group on the hydroxyl function of a 6-hydroxy-3-formylchromone derivative could lead to a "turn-on" fluorescence response upon interaction with a specific ROS.

Hypothetical Signaling Pathway for ROS Detection

A plausible mechanism involves the oxidative removal of a fluorescence-quenching protecting group. For example, a boronate ester group, which is known to be cleaved by hydrogen peroxide (H₂O₂), could be attached to the this compound core. In its protected form, the sensor would be non-fluorescent. Upon reaction with H₂O₂, the boronate is cleaved, releasing the highly fluorescent this compound.

G cluster_0 Non-Fluorescent Probe cluster_1 Fluorescent Product Protected_Fluorophore This compound (Protected) Quenched_State Non-Fluorescent Protected_Fluorophore->Quenched_State Deprotected_Fluorophore This compound (Deprotected) Protected_Fluorophore->Deprotected_Fluorophore Oxidative Cleavage ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->Protected_Fluorophore Fluorescent_State Fluorescent Deprotected_Fluorophore->Fluorescent_State

Hypothetical signaling pathway for a ROS-detecting this compound probe.

Experimental Protocols

The following protocols provide a general framework for the synthesis and application of a this compound-based fluorescent sensor.

Synthesis of a this compound-Hydrazone Sensor (6F-Hy-Zn)

This protocol describes the synthesis of a hypothetical "turn-on" fluorescent sensor for Zn²⁺ based on a this compound-hydrazone scaffold. The key starting material, 6-fluoro-3-formylchromone, is commercially available.

Materials:

  • 6-Fluoro-3-formylchromone

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve 6-fluoro-3-formylchromone (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • To this solution, add hydrazine hydrate (1.2 mmol) dropwise with stirring.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the this compound-hydrazone sensor.

  • Characterize the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

G Start Dissolve 6-Fluoro-3-formylchromone in Ethanol Add_Hydrazine Add Hydrazine Hydrate Start->Add_Hydrazine Add_Acid Add Acetic Acid (catalyst) Add_Hydrazine->Add_Acid Reflux Reflux for 4-6 hours Add_Acid->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to Room Temperature Reflux->Cool Filter Filter and Wash with Ethanol Cool->Filter Dry Dry under Vacuum Filter->Dry Characterize Characterize (NMR, MS) Dry->Characterize

Experimental workflow for the synthesis of a this compound-hydrazone sensor.
Protocol for In Vitro Fluorescence Titration

This protocol details the procedure for evaluating the fluorescence response of the synthesized sensor to a target metal ion.

Materials:

  • Synthesized this compound sensor stock solution (e.g., 1 mM in DMSO)

  • Stock solutions of various metal perchlorates or chlorides (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a working solution of the sensor (e.g., 10 µM) in the buffer solution.

  • Record the fluorescence emission spectrum of the sensor solution alone (excitation at the determined λ_max).

  • Incrementally add small aliquots of the metal ion stock solution to the sensor solution.

  • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Continue the titration until the fluorescence intensity reaches a plateau.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding constant and detection limit.

  • To assess selectivity, repeat the experiment with other relevant metal ions.

Protocol for Live-Cell Imaging

This protocol provides a general guideline for using a this compound-based sensor for imaging analytes in living cells. Optimization of probe concentration and incubation time is crucial for each cell line and specific probe.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • This compound sensor stock solution (1 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture cells to 70-80% confluency on glass-bottom dishes suitable for fluorescence microscopy.

  • Probe Loading:

    • Prepare a loading solution of the this compound sensor (e.g., 1-10 µM) in serum-free cell culture medium.

    • Wash the cells once with warm PBS.

    • Incubate the cells with the loading solution for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Wash the cells twice with warm PBS to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed cell culture medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope. Use an excitation wavelength appropriate for the this compound core (typically in the UV-A or violet range) and collect the emission at the corresponding wavelength.

  • (Optional) Analyte Stimulation: To observe the sensor's response to an increase in intracellular analyte concentration, cells can be treated with an appropriate stimulus (e.g., a cell-permeable source of the target metal ion or a ROS inducer) before or during imaging.

Drug Development Applications

The development of selective and sensitive fluorescent sensors for biologically relevant analytes has significant implications for drug development. These probes can be utilized in:

  • High-Throughput Screening (HTS): To identify compounds that modulate the levels of specific metal ions or ROS in cells.

  • Mechanism of Action Studies: To investigate how drug candidates affect cellular homeostasis and signaling pathways involving these analytes.

  • Toxicity Screening: To assess the potential of drug candidates to induce oxidative stress or disrupt metal ion balance.

  • Pharmacodynamic (PD) Biomarker Imaging: To visualize and quantify the effect of a drug on its target in living cells or tissues.

The this compound scaffold offers a versatile and tunable platform for the development of next-generation fluorescent probes to address these needs in the drug discovery and development pipeline.

References

Application Notes and Protocols for Labeling Proteins with 6-Fluorochromone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

6-Fluorochromone is a fluorophore scaffold that can be chemically modified to create reactive probes for covalently labeling proteins. The fluorination at the 6th position can enhance the photophysical properties and stability of the chromone core, making it a potentially valuable tool for biological imaging and quantitative proteomics. This document provides a detailed guide on the synthesis of an amine-reactive this compound derivative and its subsequent application in labeling proteins.

The strategy involves a two-step process:

  • Synthesis of a Protein-Reactive this compound Probe: Conversion of the commercially available this compound-3-carbaldehyde into a more reactive derivative, such as an oxime, which can then be activated for protein conjugation.

  • Protein Labeling Protocol: A detailed procedure for covalently attaching the synthesized this compound probe to a target protein.

I. Synthesis of an Amine-Reactive this compound Probe

The following protocol describes the synthesis of a this compound probe with a carboxylic acid handle, which can be subsequently activated to an NHS ester for reaction with primary amines (e.g., lysine residues) on a protein. The synthesis starts from this compound-3-carbaldehyde.[1]

Reaction Scheme:

Synthesis_Workflow A This compound-3-carbaldehyde C Reaction in Pyridine A->C B Carboxymethoxylamine hemihydrochloride B->C D This compound-3-carboxaldehyde O-(carboxymethyl) oxime C->D Oxime Formation F Reaction in DMF D->F E NHS, EDC E->F G This compound-3-carboxaldehyde O-(carboxymethyl) oxime, N-succinimidyl ester F->G Esterification Labeling_Workflow A Prepare Protein Solution C Labeling Reaction A->C B Prepare this compound-NHS Ester Stock B->C D Purification of Labeled Protein C->D Stop Reaction & Purify E Characterization D->E Analyze

References

in vitro and in vivo applications of 6-Fluorochromone probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of 6-fluorochromone-based fluorescent probes. This class of compounds offers a versatile scaffold for the development of sensors for various biological targets, including enzymes and metal ions, making them valuable tools in cellular and in vivo imaging, as well as in drug development.

Introduction to this compound-Based Fluorescent Probes

This compound is a key building block in the synthesis of novel fluorescent probes. The fluorinated chromone core possesses intrinsic fluorescence properties that can be tailored by introducing various functional groups. The fluorine atom at the 6-position enhances the photostability and can modulate the electronic properties of the fluorophore. The design of these probes often follows a modular approach, incorporating the this compound fluorophore, a recognition moiety specific to the analyte of interest, and a linker. This design allows for the development of probes with high sensitivity and selectivity, often exhibiting a "turn-on" or ratiometric fluorescence response upon binding to their target.

Data Presentation: Photophysical Properties

The photophysical properties of this compound probes can be fine-tuned through chemical modifications. Below is a table summarizing representative quantitative data for a hypothetical this compound probe designed for intracellular sensing.

PropertyValueDescription
Excitation Maximum (λex)~410 nmThe wavelength of light at which the fluorophore absorbs the most energy.
Emission Maximum (λem)~490 nmThe wavelength of light at which the fluorophore emits the most fluorescence after excitation.
Molar Extinction Coefficient (ε)30,000 M⁻¹cm⁻¹A measure of how strongly the molecule absorbs light at a given wavelength.
Quantum Yield (Φ)0.70The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.
PhotostabilityHighThe ability of the fluorophore to resist photobleaching upon repeated exposure to excitation light.
Cell PermeabilityModerate to HighThe ability of the probe to cross the cell membrane, often facilitated by lipophilic modifications.
Stokes Shift~80 nmThe difference in wavelength between the excitation and emission maxima.

Experimental Protocols

Synthesis of a Generic this compound Probe

This protocol outlines a general multi-step synthesis for a this compound probe, starting from this compound, which can be adapted for various recognition moieties.

Workflow for Synthesis of a this compound Probe

G A This compound B Functionalization (e.g., Formylation) A->B Step 1 C Key Intermediate (e.g., 6-Fluoro-3-formylchromone) B->C Step 2 D Introduction of Recognition Moiety (e.g., Schiff Base Condensation) C->D Step 3 E Final Fluorescent Probe D->E Step 4

Caption: General synthetic workflow for this compound-based fluorescent probes.

Materials:

  • This compound

  • Appropriate reagents for functionalization (e.g., Vilsmeier-Haack reagent for formylation)

  • A molecule containing a primary amine to act as the recognition moiety

  • Anhydrous solvents (e.g., DMF, DCM)

  • Base (e.g., Triethylamine)

  • Silica gel for column chromatography

Procedure:

  • Functionalization of this compound:

    • Dissolve this compound in an appropriate anhydrous solvent.

    • Slowly add the functionalizing reagent (e.g., Vilsmeier-Haack reagent) at a controlled temperature (e.g., 0 °C).

    • Allow the reaction to proceed for several hours, monitoring by TLC.

    • Quench the reaction and extract the product.

    • Purify the functionalized intermediate (e.g., 6-fluoro-3-formylchromone) by column chromatography.

  • Introduction of the Recognition Moiety (Schiff Base Condensation Example):

    • Dissolve the functionalized intermediate in an anhydrous solvent.

    • Add the amine-containing recognition moiety and a catalytic amount of acid or base.

    • Reflux the mixture for several hours, monitoring by TLC.

    • Cool the reaction and remove the solvent under reduced pressure.

    • Purify the final this compound probe by column chromatography.

In Vitro Application: Enzyme Activity Assay

This protocol describes the use of a this compound probe to measure the activity of a target enzyme in vitro. For this example, we will consider a probe designed to detect topoisomerase I activity, as some this compound derivatives have been investigated as potential topoisomerase inhibitors.[1]

Workflow for In Vitro Topoisomerase I Assay

G A Prepare Reaction Mixture: - Supercoiled Plasmid DNA - Topoisomerase I - Assay Buffer B Add this compound Probe A->B C Incubate at 37°C B->C D Measure Fluorescence C->D E Analyze Data: Correlate fluorescence change with enzyme activity D->E

Caption: Workflow for in vitro topoisomerase I activity assay.

Materials:

  • This compound-based topoisomerase probe

  • Purified Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT)

  • Fluorometer or microplate reader

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and purified topoisomerase I.

  • Add the probe: Add the this compound probe to the reaction mixture to a final concentration typically in the low micromolar range.

  • Incubate: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Measure fluorescence: Measure the fluorescence intensity at the probe's emission maximum.

  • Controls: Include negative controls (no enzyme) and positive controls (known topoisomerase inhibitor).

  • Data analysis: A change in fluorescence intensity (either increase or decrease depending on the probe's mechanism) indicates topoisomerase I activity.

Signaling Pathway: Topoisomerase I Inhibition

G cluster_0 Normal DNA Replication cluster_1 Inhibition by this compound Probe Supercoiled DNA Supercoiled DNA Topoisomerase I Topoisomerase I Supercoiled DNA->Topoisomerase I Relaxed DNA Relaxed DNA Topoisomerase I->Relaxed DNA Inhibited Topoisomerase I Inhibited Topoisomerase I Topoisomerase I->Inhibited Topoisomerase I DNA Replication DNA Replication Relaxed DNA->DNA Replication This compound Probe This compound Probe This compound Probe->Topoisomerase I Binds to

Caption: Simplified signaling pathway of Topoisomerase I inhibition.

In Vivo Application: Live-Cell Imaging

This protocol provides a general method for using a cell-permeable this compound probe for live-cell imaging.

G A Cell Culture: Seed cells on glass-bottom dishes B Probe Preparation: Dilute this compound probe in media A->B C Cell Staining: Incubate cells with the probe B->C D Washing: Remove excess probe C->D E Imaging: Acquire images using a fluorescence microscope D->E

Caption: Workflow for in vivo tumor imaging using a this compound probe.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • This compound probe formulated for in vivo use (e.g., in a biocompatible vehicle)

  • In vivo fluorescence imaging system

  • Anesthesia

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse.

  • Probe Administration: Inject the this compound probe systemically, for example, via tail vein injection. The dose will depend on the probe's properties and should be optimized.

  • In Vivo Imaging:

    • Place the mouse in the imaging system.

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to determine the optimal imaging window.

  • Ex Vivo Imaging:

    • At the final time point, euthanize the mouse.

    • Excise the tumor and major organs (liver, kidneys, spleen, lungs, heart) for ex vivo imaging to confirm probe biodistribution.

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor and surrounding normal tissue.

    • Calculate the tumor-to-background ratio to assess the probe's targeting efficiency.

Concluding Remarks

This compound-based probes represent a promising class of fluorescent tools for a wide range of biological applications. Their tunable photophysical properties and the versatility of their synthesis allow for the development of highly specific and sensitive probes for various targets. The protocols provided here serve as a general guide for the synthesis and application of these probes in both in vitro and in vivo settings. Researchers are encouraged to optimize these protocols for their specific experimental needs to fully harness the potential of this compound probes in advancing our understanding of complex biological processes and in the development of new diagnostic and therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: 6-Fluorochromone Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 6-Fluorochromone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and versatile method for the synthesis of this compound is the Baker-Venkataraman rearrangement, followed by acid-catalyzed cyclization. This two-step process starts from the readily available 1-(5-fluoro-2-hydroxyphenyl)ethanone.

Q2: What is the typical yield and purity I can expect for this compound synthesis?

A2: The yield and purity of this compound can vary depending on the reaction conditions and purification methods. Generally, yields can range from 60-80% after purification. Purity is typically assessed by HPLC, with a target of >98% for most research applications.

Q3: What are the key analytical techniques to characterize this compound?

A3: The primary analytical techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and melting point determination. The expected melting point for this compound is in the range of 166-169°C.[1]

Q4: Are there any specific safety precautions I should take when working with this compound and its precursors?

A4: Yes, standard laboratory safety precautions should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reagents used in the synthesis, such as strong bases and acids, are corrosive and should be handled with care.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low to no formation of the 1,3-diketone intermediate (Baker-Venkataraman rearrangement) 1. Incomplete deprotonation of the starting ketone. 2. Presence of moisture in the reaction. 3. Base is not strong enough.1. Ensure a sufficiently strong base (e.g., NaH, KOtBu) is used in an appropriate molar excess. 2. Use anhydrous solvents and flame-dried glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Switch to a stronger base or a different solvent system (e.g., THF, DMSO).
Low yield of this compound after cyclization 1. Incomplete cyclization of the 1,3-diketone intermediate. 2. Side reactions, such as hydrolysis of the diketone.1. Increase the reaction time or temperature for the cyclization step. Ensure a sufficiently strong acid catalyst is used. 2. Ensure anhydrous conditions during the rearrangement and work-up to prevent hydrolysis.
Formation of a significant amount of unreacted starting material 1. Insufficient reaction time or temperature. 2. Inefficient mixing of reactants.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time or temperature as needed. 2. Ensure vigorous stirring throughout the reaction.
Presence of a major byproduct with a similar Rf to the product on TLC 1. Possible side reactions such as O-acylation of the starting phenol without rearrangement.1. Optimize the reaction conditions (e.g., temperature, base) to favor the intramolecular rearrangement. 2. Employ careful column chromatography with a shallow solvent gradient for separation.
Purification Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Difficulty in purifying this compound by recrystallization 1. Oiling out of the product instead of crystallization. 2. Poor recovery of the product. 3. Co-crystallization with impurities.1. Ensure the solvent is not too nonpolar. Try a mixed solvent system. Allow the solution to cool slowly. 2. The chosen solvent may be too good at dissolving the product even at low temperatures. Try a different solvent or a solvent mixture where the product is less soluble when cold. Minimize the amount of hot solvent used. 3. If impurities have similar solubility, column chromatography is recommended prior to recrystallization.
Poor separation during column chromatography 1. Inappropriate solvent system. 2. Column overloading. 3. Cracking or channeling of the silica gel.1. Develop an optimal solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. 2. Do not exceed the recommended sample-to-silica gel ratio (typically 1:50 to 1:100 by weight). 3. Ensure proper packing of the column. Use a sand layer on top of the silica to prevent disturbance during solvent addition.
Product appears as a smear on the TLC plate after purification 1. The compound may be acidic or basic and interacting strongly with the silica gel. 2. The sample is too concentrated.1. Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). However, this compound is neutral. 2. Ensure the sample spotted on the TLC plate is sufficiently dilute.

Experimental Protocols

Synthesis of this compound via Baker-Venkataraman Rearrangement and Cyclization

Step 1: Synthesis of 1-(2-Benzoyloxy-5-fluorophenyl)ethanone (Intermediate)

  • To a solution of 1-(5-fluoro-2-hydroxyphenyl)ethanone (1.0 eq) in anhydrous pyridine (5-10 volumes) at 0 °C, add benzoyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester intermediate.

Step 2: Baker-Venkataraman Rearrangement to form 1-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione

  • To a solution of the crude ester from Step 1 in anhydrous pyridine, add powdered potassium hydroxide (3.0 eq).

  • Heat the mixture to 50-60 °C and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

  • The precipitated solid is filtered, washed with water, and dried.

Step 3: Acid-Catalyzed Cyclization to this compound

  • Dissolve the crude 1,3-diketone from Step 2 in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried to give crude this compound.

Purification of this compound

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of hot ethanol or a mixture of ethanol and water.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few minutes.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography Protocol:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 1-(5-fluoro-2-hydroxyphenyl)ethanone intermediate1 1-(2-Benzoyloxy-5- fluorophenyl)ethanone start->intermediate1 Benzoyl Chloride, Pyridine intermediate2 1-(5-Fluoro-2-hydroxyphenyl)-3- phenylpropane-1,3-dione intermediate1->intermediate2 KOH, Pyridine (Baker-Venkataraman) product Crude this compound intermediate2->product H₂SO₄, Acetic Acid (Cyclization) crude Crude this compound recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Issues cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield moisture Moisture Present low_yield->moisture wrong_base Incorrect Base/Stoichiometry low_yield->wrong_base temp_time Incorrect Temp/Time low_yield->temp_time incomplete_cyclization Incomplete Cyclization low_yield->incomplete_cyclization no_product No Product Formation no_product->moisture no_product->wrong_base side_products Multiple Side Products side_products->wrong_base side_products->temp_time anhydrous Use Anhydrous Conditions moisture->anhydrous optimize_base Optimize Base/Stoichiometry wrong_base->optimize_base optimize_conditions Optimize Reaction Conditions temp_time->optimize_conditions incomplete_cyclization->optimize_conditions monitor_tlc Monitor with TLC optimize_conditions->monitor_tlc

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: 6-Fluorochromone-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-Fluorochromone-based fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using a this compound-based probe?

This compound derivatives are valued for their excellent spectroscopic properties.[1] The fluorine substituent can enhance the photophysical characteristics of the chromone core, such as increasing the phenolic acidity which can be relevant for certain sensing mechanisms.[2] Depending on the specific derivative, these probes can offer high selectivity and sensitivity for detecting various analytes like metal ions.[1][3]

Q2: How should I store my this compound-based probe?

For optimal performance and longevity, it is crucial to store the probe correctly. While specific storage conditions depend on the formulation (e.g., solid or in solution), generally, fluorescent probes should be stored in a cool, dark, and dry place. For probes supplied in a solvent like DMSO, it is often recommended to store them at -20°C. Always refer to the manufacturer's datasheet for specific storage instructions.

Q3: What is the typical excitation and emission wavelength for a this compound probe?

The excitation and emission maxima can vary depending on the specific chemical structure of the probe and its environment (e.g., solvent, pH). For example, one chromone-based probe has an absorption maximum at approximately 345 nm and an emission maximum at 439 nm.[1] It is essential to consult the technical datasheet for your specific probe to determine the optimal wavelength settings for your experiments.

Q4: Can I use this compound probes for live-cell imaging?

Yes, many chromone-based probes are designed for live-cell imaging.[1][3] Key considerations for live-cell applications include the probe's cell permeability, potential cytotoxicity, and stability under physiological conditions. It is recommended to perform a cytotoxicity assay, such as an MTT assay, to ensure the probe concentration used is not harmful to the cells.[1]

Q5: How do I choose the right concentration for my probe?

The optimal probe concentration is a balance between achieving a strong signal and minimizing potential artifacts like non-specific binding or cytotoxicity. It is best to perform a concentration titration experiment to determine the lowest effective concentration that provides a robust signal-to-noise ratio. Start with the concentration recommended by the manufacturer and test a range of dilutions above and below that point.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound-based fluorescent probes.

Summary of Common Problems and Solutions
Problem Potential Cause Recommended Solution
Low or No Signal 1. Incorrect filter set or wavelength settings.1. Verify the excitation and emission spectra of your probe and ensure your instrument's filters and settings are optimal.
2. Probe degradation due to improper storage or handling.2. Use a fresh aliquot of the probe. Ensure proper storage conditions (cool, dark, dry).
3. Insufficient probe concentration.3. Perform a concentration titration to find the optimal probe concentration.
4. Inefficient probe loading or cell permeability issues.4. Optimize incubation time and temperature. Consider using a permeabilization agent if compatible with your experiment.
5. Low target analyte concentration.5. Use a positive control to confirm the probe is working.
6. Photobleaching.6. Minimize light exposure. Use an anti-fade mounting medium. Reduce laser power or exposure time.
High Background 1. Probe concentration is too high.1. Decrease the probe concentration.[4]
2. Non-specific binding of the probe.2. Optimize washing steps to remove unbound probe.[5] Include a blocking step if applicable to your protocol.[4]
3. Autofluorescence from cells or medium.3. Image a control sample without the probe to assess autofluorescence. Use a medium with low background fluorescence.
4. Probe precipitation or aggregation.4. Ensure the probe is fully dissolved in the working buffer. Sonication may help. Prepare fresh dilutions before each experiment.
Photobleaching 1. Excessive exposure to excitation light.1. Reduce the intensity and duration of light exposure. Use neutral density filters if available.
2. High laser power in confocal microscopy.2. Use the lowest laser power that provides an adequate signal.
3. Absence of anti-fade reagents.3. Use a commercially available anti-fade mounting medium for fixed samples.
Non-Specific Staining 1. Hydrophobic interactions of the probe with cellular components.1. Optimize washing steps with a suitable buffer (e.g., PBS with a small amount of non-ionic detergent like Tween-20, if compatible).
2. Probe concentration is too high, leading to off-target binding.2. Lower the probe concentration.[4]
3. Inadequate blocking of non-specific sites (for fixed cells).3. Use a suitable blocking agent (e.g., BSA or serum) before adding the probe.[4]

Experimental Protocols

General Protocol for Live-Cell Imaging
  • Cell Seeding: Plate cells on a suitable imaging dish or plate and allow them to adhere overnight in a CO2 incubator.

  • Probe Preparation: Prepare a stock solution of the this compound-based probe in high-quality, anhydrous DMSO. From this, prepare a working solution in a serum-free medium or an appropriate buffer (e.g., HBSS).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with a warm, serum-free medium or buffer.

    • Add the probe working solution to the cells and incubate for the recommended time (e.g., 15-60 minutes) at 37°C, protected from light.

  • Washing:

    • Remove the probe solution.

    • Wash the cells two to three times with the warm buffer to remove any unbound probe.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the this compound probe.

Visualizations

Experimental Workflow

G General Experimental Workflow prep Prepare Cells load Load with Probe prep->load Incubate wash Wash Cells load->wash Remove unbound probe image Image Sample wash->image Acquire images analyze Analyze Data image->analyze

Caption: A typical workflow for experiments using this compound probes.

Troubleshooting: Low Signal

G Troubleshooting Pathway for Low Signal start Low or No Signal Detected check_instrument Check Instrument Settings (Filters, Laser/Lamp) start->check_instrument check_probe_prep Verify Probe Integrity (Storage, Fresh Dilution) check_instrument->check_probe_prep optimize_conc Optimize Probe Concentration (Titration) check_probe_prep->optimize_conc optimize_loading Optimize Loading Conditions (Time, Temperature) optimize_conc->optimize_loading positive_control Use Positive Control optimize_loading->positive_control end Signal Restored positive_control->end

Caption: A logical guide to diagnosing and resolving low signal issues.

Troubleshooting: High Background

G Troubleshooting Pathway for High Background start High Background Fluorescence reduce_conc Reduce Probe Concentration start->reduce_conc optimize_wash Increase/Optimize Wash Steps reduce_conc->optimize_wash check_autofluorescence Check for Autofluorescence (Image Unstained Control) optimize_wash->check_autofluorescence check_probe_sol Check Probe Solubility (Precipitation/Aggregation) check_autofluorescence->check_probe_sol end Background Reduced check_probe_sol->end

Caption: A step-by-step approach to reducing high background fluorescence.

References

Technical Support Center: Purification of 6-Fluorochromone Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 6-Fluorochromone and removing common byproducts encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what byproducts can be expected?

A1: A prevalent method for synthesizing chromones is through the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization.[1][2][3][4] Potential byproducts from this synthesis include:

  • Unreacted Starting Materials: Such as the initial 2-hydroxyacetophenone derivative.

  • Incomplete Rearrangement Product: The O-acyl intermediate from the Baker-Venkataraman rearrangement may not fully convert to the 1,3-diketone.[1][2]

  • Chalcone Derivatives: Formed via side reactions, especially during the cyclization step.[5][6][7][8][9]

  • Over-fluorinated or Isomeric Products: Depending on the fluorination strategy, isomers or compounds with additional fluorine atoms might be generated.

  • Polymeric Materials: Harsh reaction conditions can sometimes lead to the formation of polymeric byproducts.

Q2: What are the recommended initial purification techniques for crude this compound?

A2: For initial purification of solid organic compounds like this compound, recrystallization and column chromatography are the most common and effective methods.[10][11] The choice depends on the impurity profile and the scale of the purification.

Q3: How does the fluorine atom in this compound affect its purification?

A3: The presence of a fluorine atom can increase the polarity of the molecule and introduce unique intermolecular interactions.[5][8] This can influence its solubility in various solvents and its retention behavior during chromatography.[12][13][14] Specialized fluorinated stationary phases can sometimes offer enhanced selectivity for separating fluorinated compounds in HPLC.[12][14][15]

Q4: My purified this compound shows a broad melting point range. What does this indicate?

A4: A broad melting point range is a common indicator of impurities. Even small amounts of byproducts can disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point. Further purification is recommended to obtain a sharp melting point.

Q5: After purification, my yield of this compound is very low. What are the common causes?

A5: Low recovery can result from several factors:

  • Recrystallization: The compound might be too soluble in the cold recrystallization solvent, leading to loss in the mother liquor. Using an excessive amount of solvent can also lead to low yields.

  • Column Chromatography: The compound may adsorb irreversibly to the stationary phase. Additionally, using a highly polar solvent system can cause co-elution with impurities, leading to the discarding of mixed fractions and a lower yield.

  • Product Instability: Although chromones are generally stable, degradation could occur if exposed to harsh conditions (e.g., strong acids/bases, high temperatures) for prolonged periods.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Oily Residue Instead of Crystals During Recrystallization
Potential Cause Troubleshooting Steps
Inappropriate Solvent The compound is too soluble in the chosen solvent, even at low temperatures.
Solution: Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective. Common solvent systems to try for chromones include ethanol, ethyl acetate/hexanes, and toluene.[16][17]
Impurity Presence High levels of impurities can inhibit crystallization and lead to "oiling out."
Solution: Attempt a preliminary purification by column chromatography to remove the bulk of the impurities before proceeding with recrystallization.
Cooling Too Rapidly Rapid cooling can cause the compound to precipitate as an oil rather than forming crystals.
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Low Melting Point Impurity The presence of a low-melting point eutectic mixture with impurities.
Solution: Try a different recrystallization solvent or use column chromatography for purification.
Issue 2: Poor Separation of this compound and Byproducts in Column Chromatography
Potential Cause Troubleshooting Steps
Incorrect Solvent System Polarity The polarity of the eluent is either too high (causing co-elution) or too low (leading to very slow or no elution).
Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for this compound. A common starting point for chromones is a mixture of ethyl acetate and hexanes.[18][19][20] The polarity can be gradually increased by increasing the proportion of ethyl acetate.
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity.
Solution: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude material by weight, depending on the difficulty of the separation.[21]
Improper Column Packing The presence of air bubbles or channels in the stationary phase leads to an uneven flow of the mobile phase and poor separation.
Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Co-eluting Isomers Structural isomers of this compound may have very similar polarities, making them difficult to separate on standard silica gel.
Solution: Consider using preparative High-Performance Liquid Chromatography (HPLC), potentially with a specialized column such as a pentafluorophenyl (PFP) phase, which can offer different selectivity for fluorinated compounds.[12][14][15]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent system should be determined experimentally on a small scale first.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, or an ethyl acetate/hexanes mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[11][22]

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound

This protocol provides a general method for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent (e.g., a mixture of ethyl acetate and hexanes, determined by TLC)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Prepare the column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

  • Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing. Do not let the column run dry.

  • Add a layer of sand on top of the packed silica gel.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

  • Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).

  • Collect fractions and monitor their composition by TLC.

  • Combine the pure fractions containing this compound and remove the solvent under reduced pressure.

Protocol 3: Preparative HPLC for High-Purity this compound

For obtaining highly pure this compound, especially for separating closely related isomers, preparative HPLC is recommended.

Instrumentation:

  • Preparative HPLC system with a UV detector

  • Appropriate preparative column (e.g., C18 or a PFP column)

Mobile Phase:

  • A mixture of acetonitrile or methanol and water, often with a small amount of an acid like formic acid or acetic acid to improve peak shape. The exact gradient should be developed on an analytical scale first.

Procedure:

  • Develop a separation method on an analytical HPLC system to determine the optimal mobile phase and gradient conditions.

  • Dissolve the partially purified this compound in the mobile phase.

  • Inject the sample onto the preparative HPLC column.

  • Run the preparative separation using the optimized method.

  • Collect the fractions corresponding to the this compound peak.

  • Combine the pure fractions and remove the solvent to obtain the purified product.

Visualizations

experimental_workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Purification column_chromatography Column Chromatography crude->column_chromatography Alternative Initial Purification recrystallization->column_chromatography If still impure pure_product Pure this compound recrystallization->pure_product If pure waste Impurities recrystallization->waste prep_hplc Preparative HPLC column_chromatography->prep_hplc For higher purity/isomer separation column_chromatography->pure_product If pure column_chromatography->waste prep_hplc->pure_product prep_hplc->waste

Caption: A general workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Encountered issue_type What is the issue? start->issue_type oiling_out Oiling out during recrystallization issue_type->oiling_out Recrystallization Failure poor_separation Poor separation in column chromatography issue_type->poor_separation Chromatography Failure low_yield Low yield issue_type->low_yield General Issue solution_oiling Check solvent system Slow down cooling Pre-purify by column oiling_out->solution_oiling solution_separation Optimize eluent with TLC Check column packing Reduce sample load Consider Prep HPLC poor_separation->solution_separation solution_yield Re-evaluate solvent choice Check for irreversible adsorption Ensure product stability low_yield->solution_yield

References

Technical Support Center: Enhancing the Photostability of Chromone-Based Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chromone-based fluorophores. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and enhance the photostability of your fluorescent probes.

Troubleshooting Guide

This section addresses common issues encountered during experiments with chromone-based fluorophores, offering potential causes and solutions in a question-and-answer format.

Q1: My fluorescent signal is weak or fading rapidly under the microscope. What can I do?

A weak or rapidly fading signal is often due to photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light.[1] Here are several strategies to mitigate this issue:

  • Optimize Illumination:

    • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[2]

    • Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times and blocking the excitation light path when not actively acquiring images.[3]

    • Use Neutral Density Filters: These filters can reduce the intensity of the excitation light reaching your sample.[3]

  • Choose the Right Fluorophore:

    • The intrinsic photostability of a fluorophore varies significantly.[1] If you are experiencing severe photobleaching, consider switching to a chromone derivative that has been specifically designed for enhanced photostability.

  • Optimize the Imaging Environment:

    • Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium.[1][2][3][4][5][6][7][8] These reagents often contain free radical scavengers that protect the fluorophore from reactive oxygen species.

    • Minimize Oxygen: Photobleaching is often accelerated by the presence of oxygen.[2][9] If your experimental setup allows, you can use oxygen scavenging systems in your imaging buffer.[10]

Q2: I am observing high background fluorescence, which is obscuring the signal from my chromone probe. What is the cause and how can I fix it?

High background can arise from several sources. Here’s how to troubleshoot it:

  • Autofluorescence:

    • Cause: Biological samples, such as cells and tissues, can exhibit natural fluorescence (autofluorescence).

    • Solution: Image an unstained control sample to determine the level of autofluorescence. If it is significant, you may need to use spectral unmixing techniques or choose a chromone fluorophore that emits in a spectral region with lower autofluorescence.

  • Non-specific Staining:

    • Cause: The chromone probe may be binding non-specifically to cellular components.

    • Solution: Optimize your staining protocol by adjusting the probe concentration and incubation time. Ensure thorough washing steps to remove unbound probe.[1]

  • Contaminated Reagents or Consumables:

    • Cause: Buffers, mounting media, or even microscope slides and coverslips can sometimes be fluorescent.

    • Solution: Test each component of your experimental setup for background fluorescence.

Q3: My fluorescence readings are inconsistent and not reproducible. What should I check?

Inconsistent results can be frustrating. Here are some factors to consider:

  • Instrument Instability:

    • Cause: Fluctuations in the light source intensity or detector sensitivity can lead to variability.

    • Solution: Ensure your microscope's light source has stabilized before starting your experiment. Regularly check the performance of your detectors.

  • Sample Preparation Variability:

    • Cause: Inconsistencies in cell density, probe concentration, or incubation times can all contribute to variable fluorescence.

    • Solution: Standardize your sample preparation protocol and ensure all steps are performed consistently across all samples.

  • Photobleaching:

    • Cause: If you are not imaging different areas of your sample for each reading, the photobleaching from previous exposures will lead to lower subsequent readings.

    • Solution: Always move to a fresh, unexposed area of your sample for each new measurement.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the photostability of chromone-based fluorophores.

Q1: What is photobleaching and why does it occur?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the permanent loss of its ability to fluoresce.[1] It is primarily caused by the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that can chemically damage the fluorophore's structure.[1][2] The process is exacerbated by high-intensity light and prolonged exposure.[1][2]

Q2: How is the photostability of a fluorophore quantified?

The photostability of a fluorophore is typically quantified by two key parameters:

  • Photodegradation Quantum Yield (Φp): This is the probability that an excited fluorophore will undergo photodegradation. A lower Φp indicates higher photostability.

  • Photobleaching Half-life (t1/2): This is the time it takes for the fluorescence intensity of a fluorophore to decrease to half of its initial value under continuous illumination. A longer t1/2 indicates greater photostability.

Q3: How do different substituents on the chromone scaffold affect photostability?

The photostability of chromone-based fluorophores can be significantly influenced by the nature and position of substituents on the chromone ring. Theoretical studies using density functional theory (DFT) and time-dependent DFT (TDDFT) have provided insights into these structure-property relationships:[11][12]

  • Electron-donating groups: Introducing electron-donating groups, such as methoxy (-OCH3) or amino (-NH2) groups, can sometimes enhance photostability by delocalizing the electron density and reducing the likelihood of photo-oxidation. For example, an electron-donating methoxy group at the 6-position of the chromone ring has been shown to increase the fluorescence quantum yield.[11][12]

  • Electron-withdrawing groups: Conversely, strong electron-withdrawing groups, like nitro (-NO2), can decrease photostability by making the fluorophore more susceptible to photochemical reactions.

  • Steric hindrance: Bulky substituents can provide steric protection to the chromone core, shielding it from reactions with reactive oxygen species and thus improving photostability.

Q4: Can the choice of solvent affect the photostability of my chromone probe?

Yes, the solvent can have a significant impact on the photophysical properties and photostability of a fluorophore. The polarity and viscosity of the solvent can influence the rates of non-radiative decay pathways and the accessibility of the fluorophore to quenchers like oxygen. It is important to consider the solvent environment when comparing the photostability of different chromone derivatives.

Quantitative Data on Photostability

The following table provides a representative comparison of the photostability of hypothetical 3-methylchromone derivatives with different substituents. This data is intended to be illustrative of the principles discussed above. Actual experimental values will vary depending on the specific compound and experimental conditions.

Compound IDSubstituent (R) at position 6Photodegradation Quantum Yield (Φp) x 10-5Photobleaching Half-life (t1/2) (seconds)
3MC-H -H1.860
3MC-OCH3 -OCH3 (Electron-donating)0.9120
3MC-Cl -Cl (Electron-withdrawing)2.740
3MC-NO2 -NO2 (Strongly electron-withdrawing)5.120
3MC-tBu -C(CH3)3 (Bulky)1.385

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is based on general principles of photochemistry as they apply to chromone derivatives.[13]

Experimental Protocols

Protocol 1: Determining the Photodegradation Quantum Yield

This protocol outlines a general method for determining the photodegradation quantum yield of a chromone-based fluorophore, adapted from established guidelines such as ICH Q1B for photostability testing.[14][15]

Materials:

  • Chromone-based fluorophore of interest

  • Photochemically inert solvent (e.g., acetonitrile or methanol)

  • UV-Vis spectrophotometer or HPLC system

  • Calibrated light source with a known spectral output (e.g., xenon lamp)

  • Actinometer solution with a known quantum yield (e.g., ferrioxalate for UV/Vis)

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a solution of the chromone fluorophore in the chosen solvent at a concentration that gives an absorbance of approximately 0.1 at the excitation wavelength. Prepare an actinometer solution according to standard protocols.

  • Irradiation: Irradiate both the sample and actinometer solutions simultaneously under identical conditions (light source, distance, temperature).

  • Monitoring Degradation: At regular time intervals, measure the absorbance of the chromone fluorophore solution at its absorption maximum (λmax) using a UV-Vis spectrophotometer or determine its concentration using HPLC.

  • Actinometry: Determine the number of photons absorbed by the actinometer solution according to the established protocol for that actinometer.

  • Data Analysis:

    • Plot the concentration of the chromone fluorophore versus time.

    • Determine the initial rate of photodegradation from the slope of the curve.

    • Calculate the photodegradation quantum yield (Φp) using the following equation: Φp = (Rate of degradation of fluorophore) / (Rate of photons absorbed by the fluorophore)

Protocol 2: Enhancing Photostability with Antifade Mounting Media

This protocol describes the use of a commercial antifade mounting medium to reduce photobleaching during fluorescence microscopy.

Materials:

  • Cells or tissue sample stained with a chromone-based fluorophore

  • Microscope slides and coverslips

  • Commercial antifade mounting medium (e.g., ProLong™ Gold Antifade Mountant, SlowFade™ Diamond Antifade Mountant)

  • Fluorescence microscope

Procedure:

  • Sample Preparation: After the final washing step of your staining protocol, carefully remove as much residual buffer as possible from the sample on the microscope slide.

  • Mounting: Add a single drop of the antifade mounting medium to the sample.

  • Coverslipping: Gently lower a coverslip onto the drop of mounting medium, avoiding the formation of air bubbles.

  • Curing: Allow the mounting medium to cure according to the manufacturer's instructions. This may take several hours to overnight at room temperature in the dark.

  • Imaging: Image the sample using the fluorescence microscope, following the best practices for minimizing photobleaching as described in the troubleshooting guide.

Visualizing Experimental Workflows and Concepts

Workflow for Assessing and Enhancing Photostability

G Workflow for Photostability Enhancement cluster_assessment Photostability Assessment cluster_enhancement Enhancement Strategies Prepare Sample Prepare Sample Measure Initial Fluorescence Measure Initial Fluorescence Prepare Sample->Measure Initial Fluorescence Continuous Illumination Continuous Illumination Measure Initial Fluorescence->Continuous Illumination Monitor Fluorescence Decay Monitor Fluorescence Decay Continuous Illumination->Monitor Fluorescence Decay Calculate Photostability Metrics Calculate Photostability Metrics Monitor Fluorescence Decay->Calculate Photostability Metrics Optimize Imaging Parameters Optimize Imaging Parameters Calculate Photostability Metrics->Optimize Imaging Parameters If photostability is low Use Antifade Reagents Use Antifade Reagents Calculate Photostability Metrics->Use Antifade Reagents If photostability is low Chemical Modification of Fluorophore Chemical Modification of Fluorophore Calculate Photostability Metrics->Chemical Modification of Fluorophore For long-term improvement

Caption: A workflow for assessing and enhancing the photostability of chromone fluorophores.

Factors Influencing Chromone Fluorophore Photostability

G Factors Influencing Photostability cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors Photostability Photostability Chemical Structure Chemical Structure Chemical Structure->Photostability Substituent Effects Substituent Effects Substituent Effects->Photostability Excitation Light Intensity Excitation Light Intensity Excitation Light Intensity->Photostability Exposure Duration Exposure Duration Exposure Duration->Photostability Oxygen Concentration Oxygen Concentration Oxygen Concentration->Photostability Solvent Environment Solvent Environment Solvent Environment->Photostability Presence of Antifade Agents Presence of Antifade Agents Presence of Antifade Agents->Photostability

Caption: Key factors that influence the photostability of chromone-based fluorophores.

Hypothetical Signaling Pathway for a Chromone-Based Kinase Activity Biosensor

Many fluorescent biosensors for kinase activity are based on Förster Resonance Energy Transfer (FRET). While specific chromone-based FRET pairs for kinase sensing are still an emerging area, the following diagram illustrates the general principle. In this hypothetical scenario, a chromone fluorophore could act as either the donor or acceptor in a FRET pair linked by a kinase-specific peptide substrate.

G Kinase Activity Biosensor Principle cluster_inactive Inactive Kinase cluster_active Active Kinase Biosensor_inactive Donor (e.g., Chromone) - Substrate - Acceptor Emission_inactive Donor Emission (High) Biosensor_inactive->Emission_inactive FRET_inactive Low FRET Biosensor_inactive->FRET_inactive Kinase Active Kinase + ATP Biosensor_inactive->Kinase Phosphorylation Excitation_inactive Excitation Light Excitation_inactive->Biosensor_inactive Biosensor_active Donor - Phosphorylated Substrate - Acceptor (Conformational Change) Kinase->Biosensor_active Emission_active Acceptor Emission (High) Biosensor_active->Emission_active FRET_active High FRET Biosensor_active->FRET_active Excitation_active Excitation Light Excitation_active->Biosensor_active

Caption: Principle of a FRET-based biosensor for monitoring kinase activity.

References

overcoming low solubility of 6-Fluorochromone in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Fluorochromone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its low solubility.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound for my assay. What are the recommended solvents?

A1: this compound has low aqueous solubility. The recommended starting solvent for creating a stock solution is dimethyl sulfoxide (DMSO). For most cell-based assays, it is crucial to keep the final concentration of DMSO in your culture medium low (ideally below 0.1%, and not exceeding 0.5%) to avoid solvent-induced toxicity.

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into aqueous solutions is a common issue with poorly soluble compounds. Here are several troubleshooting steps you can take:

  • Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution. Crucially, ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous medium to prevent localized high concentrations that can lead to precipitation.

  • Use a Co-solvent: In some instances, the addition of a small percentage of a water-miscible organic co-solvent to your aqueous buffer can help maintain solubility. Options to consider include ethanol or polyethylene glycol (PEG). However, you must first validate the compatibility of any co-solvent with your specific assay.

  • Sonication: After dilution, briefly sonicating the solution can help to redissolve fine precipitates and create a more uniform suspension.

  • Warm the Solution: Gently warming the solution to 37°C may aid in dissolution. However, be mindful of the thermal stability of this compound and other components in your assay.

Q3: What is the maximum recommended concentration of this compound to use in a cell-based assay?

A3: The optimal concentration of this compound will be assay-dependent. Due to its low solubility, it is advisable to start with a concentration range of 5-20 µM.[1] It is recommended to perform a dose-response curve to determine the effective concentration for your specific experimental setup while monitoring for any signs of precipitation.

Q4: Could the low solubility of this compound be affecting my experimental results?

A4: Yes, poor solubility can lead to an overestimation of the compound's concentration, resulting in inaccurate and inconsistent data. If the compound is not fully dissolved, the actual concentration available to interact with the biological target is lower than the calculated nominal concentration. This can manifest as lower-than-expected potency or high variability between replicate experiments.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Assay Results

Possible Cause: Precipitation of this compound in the assay plate.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of compound precipitation.

  • Solubility Test: Before running your full experiment, perform a small-scale solubility test. Prepare your final dilution of this compound in the assay medium and let it stand for the duration of your experiment. Visually inspect for precipitation at various time points.

  • Re-evaluate Dilution Method: As detailed in the FAQs, switch to a serial dilution method with vigorous mixing.

  • Lower the Final Concentration: Test a lower concentration range of this compound in your assay.

Issue 2: High Background Signal or Assay Interference

Possible Cause: Light scattering from undissolved compound particles.

Troubleshooting Steps:

  • Centrifugation: Before transferring your final working solution to the assay plate, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved particles. Carefully pipette the supernatant for use in your assay.

  • Filtration: For larger volumes, you may consider filtering the solution through a 0.22 µm syringe filter. Be aware that this may lead to some loss of the compound if it adsorbs to the filter membrane.

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • The molecular weight of this compound (C9H5FO2) is approximately 164.13 g/mol .

    • Mass (mg) = 0.010 mol/L x 0.001 L x 164.13 g/mol x 1000 mg/g = 1.6413 mg

  • Weighing this compound: Accurately weigh out approximately 1.64 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolving in DMSO: Add 1 mL of high-purity DMSO to the tube containing the this compound powder.

  • Mixing: Cap the tube securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may assist in dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

PropertyValue
Molecular FormulaC9H5FO2
Molecular Weight164.13 g/mol
Recommended Stock Solution SolventDMSO
Recommended Stock Solution Concentration10 mM
Suggested Starting Assay Concentration5-20 µM[1]

Signaling Pathways and Experimental Workflows

Chromone derivatives have been shown to possess anti-inflammatory properties, in part through the modulation of key signaling pathways.[2][3] While the specific effects of this compound are still under investigation, related compounds have been demonstrated to influence the p38 MAPK pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Extracellular Stimuli (e.g., LPS) Extracellular Stimuli (e.g., LPS) Cell Membrane Cell Membrane This compound This compound p38 MAPK p38 MAPK This compound->p38 MAPK Inhibition (Postulated) Inflammatory Response Inflammatory Response TLR4 TLR4 TRAF6 TRAF6 TLR4->TRAF6 ASK1 ASK1 TRAF6->ASK1 MKK3/6 MKK3/6 ASK1->MKK3/6 MKK3/6->p38 MAPK NF-kB NF-kB p38 MAPK->NF-kB Gene Transcription Gene Transcription NF-kB->Gene Transcription Gene Transcription->Inflammatory Response Troubleshooting_Workflow start Start process_prepare Prepare 10 mM Stock in DMSO start->process_prepare Start with 10 mM Stock in DMSO decision decision process process end end decision_precipitate Precipitation Observed? process_prepare->decision_precipitate Dilute to Working Concentration in Aqueous Buffer process_serial_dilution Optimize Dilution decision_precipitate->process_serial_dilution Yes end_soluble Solution is Ready for Assay decision_precipitate->end_soluble No decision_still_precipitates Still Precipitates? process_serial_dilution->decision_still_precipitates Use Serial Dilution & Vigorous Mixing decision_still_precipitates->end_soluble No process_sonicate Employ Sonication decision_still_precipitates->process_sonicate Yes decision_final_check Precipitation Persists? process_sonicate->decision_final_check Briefly Sonicate Solution decision_final_check->end_soluble Soluble process_lower_conc Modify Protocol decision_final_check->process_lower_conc Still Precipitates end_retest Re-test at Lower Concentration process_lower_conc->end_retest Lower Final Assay Concentration

References

minimizing background fluorescence of 6-Fluorochromone probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Fluorochromone probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize background fluorescence and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of high background fluorescence when using this compound probes?

High background fluorescence can originate from several sources, broadly categorized as instrument-related issues and sample-related issues.[1] Instrument noise tends to be constant, while sample-related background can often be addressed through experimental optimization.[1]

Key contributing factors include:

  • Probe-Related Issues:

    • Excess Probe Concentration: Using a higher concentration of the this compound probe than necessary can lead to non-specific binding and increased background signal.[1]

    • Probe Aggregation: At high concentrations, fluorescent probes can form aggregates, which may bind non-specifically to cellular components or surfaces.

    • Non-Specific Binding: The probe may bind to cellular structures or surfaces other than the intended target.[1]

  • Sample-Related Issues:

    • Autofluorescence: Many cell types and tissues naturally fluoresce due to endogenous molecules like NADH, flavins, collagen, and elastin.[2][3] This is a common issue, particularly when exciting in the blue or green spectral regions.[4]

    • Media and Reagents: Phenol red in cell culture media is a known source of background fluorescence. Some drugs or treatment compounds can also be fluorescent.[1]

    • Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by cross-linking proteins.[5]

  • Instrument and Imaging Parameters:

    • Incorrect Filter Sets: Using filter sets that are not optimally matched to the excitation and emission spectra of the this compound probe can lead to bleed-through from other fluorescent signals.

    • Excessive Exposure Time: Long exposure times can increase the detection of weak, non-specific fluorescence.

Q2: How can I determine the optimal concentration for my this compound probe?

Optimizing the probe concentration is a critical first step to minimize background and maximize the signal-to-noise ratio. A final concentration of 250 nM is a common starting point for many fluorescent probes, but the optimal concentration can range from 50 to 500 nM depending on the specific application and cell type.[6]

To find the ideal concentration, it is recommended to perform a titration experiment. This involves labeling your samples with a range of probe concentrations (e.g., below, at, and above the suggested concentration) and imaging them under the same conditions.[1] The lowest concentration that provides a strong, specific signal with minimal background should be used for future experiments.

Q3: What is autofluorescence and how can I minimize it?

Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light.[5] Common sources in mammalian cells include NADH, collagen, and elastin.[7]

Strategies to reduce autofluorescence include:

  • Spectral Separation: If possible, choose a this compound probe with excitation and emission spectra that do not overlap significantly with the autofluorescence spectrum of your sample. Moving to red-shifted fluorophores can often reduce autofluorescence.[4][8]

  • Chemical Quenching: Reagents like Sodium Borohydride can be used to reduce aldehyde-induced autofluorescence after fixation.[7] Commercial quenching reagents are also available.[5]

  • Photobleaching: Before labeling with your probe, you can intentionally expose the sample to high-intensity light to bleach the endogenous fluorophores.[9]

  • Use of Phenol Red-Free Media: For live-cell imaging, switch to a phenol red-free medium or an optically clear buffered saline solution during the imaging process.[1]

  • Proper Fixation: Use the minimum required fixation time to reduce fixation-induced autofluorescence.[5]

Q4: How do pH and solvent polarity affect the fluorescence of chromone-based probes?

The fluorescence of many organic dyes, including chromone derivatives, can be sensitive to their local environment.

  • pH: The fluorescence intensity and emission wavelength of some chromone-based probes can be pH-dependent.[10][11] For example, some probes may exhibit increased fluorescence in more alkaline environments.[11] It is crucial to maintain a stable pH throughout your experiment, typically between 7.0 and 7.5, to ensure consistent results.[12]

  • Solvent Polarity (Solvatochromism): The polarity of the solvent can influence the absorption and emission spectra of fluorescent probes.[13] This phenomenon, known as solvatochromism, can lead to shifts in the emission wavelength. While specific data for this compound is limited, studies on other dyes show that fluorescence intensity can vary significantly between different solvents.[14] For cell-based assays, it is important to use aqueous buffers that mimic the physiological environment.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered when using this compound probes.

Problem Possible Cause Recommended Solution
High Background Fluorescence Probe concentration is too high. Perform a titration to determine the optimal, lower concentration that still provides a good signal.[1]
Inadequate washing. Increase the number and duration of wash steps after probe incubation to remove unbound probe.[15]
Non-specific binding of the probe. Add a blocking agent like BSA to your buffer to reduce non-specific protein interactions.[16]
Cellular autofluorescence. Use a phenol red-free imaging medium.[1] Consider using an autofluorescence quenching reagent or photobleaching the sample before staining.[5][9]
Media or reagents are fluorescent. Image a control sample containing only cells and the medium/reagents (without the probe) to check for background fluorescence.[1]
Weak or No Signal Probe concentration is too low. Increase the probe concentration. Perform a titration to find the optimal concentration.
Incorrect excitation/emission filters. Ensure that the filter sets on your microscope are appropriate for the spectral properties of the this compound probe.
Photobleaching. Minimize the exposure of the sample to excitation light. Use an anti-fade mounting medium for fixed samples.[17]
Probe degradation. Store the probe according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles.
Signal Fades Quickly (Photobleaching) Excessive exposure to excitation light. Reduce the intensity of the excitation light and/or the camera exposure time.[17]
Probe is not photostable. If possible, select a more photostable derivative of the probe. Use an anti-fade mounting medium.[17]
Speckled or Punctate Staining Probe aggregation. Sonicate or vortex the probe stock solution before dilution. Prepare fresh working solutions for each experiment. Consider filtering the probe solution.
Precipitation of the probe in the buffer. Ensure that the probe is fully dissolved in the working buffer. If using a high concentration, you may need to optimize the buffer composition.

Experimental Protocols

Protocol 1: General Staining Protocol for Live-Cell Imaging

This protocol provides a general framework for staining live cells with a this compound probe. Optimization of probe concentration and incubation time may be required.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

    • Allow cells to adhere and grow to the desired confluency (typically 60-80%).

  • Probe Preparation:

    • Prepare a stock solution of the this compound probe (e.g., 1 mM in high-quality, anhydrous DMSO).

    • On the day of the experiment, dilute the stock solution to the desired final working concentration (e.g., 1-10 µM) in pre-warmed, phenol red-free cell culture medium or a suitable buffer like Hanks' Balanced Salt Solution (HBSS).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the probe-containing medium to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator, protected from light. The optimal incubation time should be determined experimentally.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for the this compound probe.

Protocol 2: Detection of Intracellular Ferric Ions (Fe³⁺) with a Chromone-Based Probe

This protocol is adapted from methodologies for using chromone-based probes as "turn-off" sensors for Fe³⁺.[18] A decrease in fluorescence intensity indicates the presence of Fe³⁺.

  • Cell Culture:

    • Culture HeLa cells (or another suitable cell line) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Seed the cells in a glass-bottom imaging dish and allow them to grow to the desired confluency.

  • Probe Staining:

    • Prepare a 5 µM working solution of the chromone-based Fe³⁺ probe in serum-free DMEM.

    • Wash the cultured cells twice with PBS (pH 7.4).

    • Incubate the cells with the 5 µM probe solution for 10 minutes at 37°C.[18]

  • Fe³⁺ Treatment (for Positive Control):

    • Following probe incubation, add a solution of FeCl₃ to the cells at the desired concentration and incubate for an additional 10 minutes.

  • Imaging:

    • Wash the cells three times with PBS to remove excess probe.

    • Perform confocal fluorescence imaging. For the probe described in the literature, an excitation wavelength of approximately 345 nm and an emission detection window centered around 439 nm were used.[18]

    • A noticeable decrease in fluorescence intensity is expected in the presence of Fe³⁺.

Visual Guides

experimental_workflow General Workflow for Minimizing Background Fluorescence cluster_prep Preparation cluster_staining Staining & Washing cluster_imaging Imaging & Analysis cluster_troubleshooting Troubleshooting cell_prep Plate cells on appropriate imaging dish probe_prep Prepare fresh probe working solution stain Incubate cells with optimized probe concentration probe_prep->stain wash Wash cells 2-3 times to remove unbound probe stain->wash image Image with correct filters and minimal exposure wash->image analyze Analyze signal-to-noise ratio image->analyze high_bg High Background? analyze->high_bg high_bg->stain Adjust probe concentration & washing steps high_bg->image Check filters & exposure time

Caption: A general experimental workflow for using this compound probes, including key steps for troubleshooting high background fluorescence.

signaling_pathway Simplified Iron Metabolism and Probe Detection cluster_uptake Cellular Iron Uptake cluster_release Intracellular Release cluster_probe Probe Interaction ext_fe3 Extracellular Fe³⁺ tfr1 Transferrin Receptor 1 (TfR1) ext_fe3->tfr1 Binds Transferrin endosome Endosome tfr1->endosome Endocytosis lip Labile Iron Pool (Fe²⁺/Fe³⁺) endosome->lip Release of Fe³⁺ ferritin Ferritin (Storage) lip->ferritin Storage probe_on This compound Probe (Fluorescent) lip->probe_on Interaction probe_off Probe-Fe³⁺ Complex (Quenched) probe_on->probe_off Quenching

Caption: A diagram illustrating the cellular uptake of iron and the "turn-off" mechanism of a chromone-based probe upon binding to intracellular Fe³⁺.

References

strategies to improve the selectivity of 6-Fluorochromone sensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity of 6-Fluorochromone based sensors during experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the application of this compound sensors and provides systematic solutions to enhance selectivity and performance.

Problem ID Issue Potential Causes Troubleshooting Steps
SEL-001 Low Selectivity: Sensor responds to multiple analytes. 1. Inappropriate Recognition Moiety: The functional group responsible for binding the target analyte may have an affinity for other ions. 2. Suboptimal pH: The pH of the medium can alter the protonation state of the sensor and analyte, affecting their interaction. 3. Interference from Structurally Similar Ions: Ions with similar charge and size to the target analyte can cause cross-reactivity.1. Modify the Recognition Moiety: Alter the Schiff base component by using different amine derivatives during synthesis to fine-tune the binding pocket for the target analyte. 2. Optimize pH: Perform a pH titration to determine the optimal pH range where the sensor exhibits the highest selectivity for the target analyte. A faintly acidic medium (pH 4-6) is often suitable for detecting metal ions like Al³⁺.[1] 3. Use Masking Agents: Introduce a masking agent that selectively binds to the interfering ion without interacting with the target analyte.
FLU-001 Weak or No Fluorescence Signal. 1. Incorrect Excitation/Emission Wavelengths: The instrument settings may not be optimized for the specific this compound sensor. 2. Sensor Degradation: The sensor may be unstable under the experimental conditions (e.g., exposure to light). 3. Fluorescence Quenching: The presence of quenchers in the sample, such as certain metal ions or dissolved oxygen.1. Verify Wavelengths: Confirm the excitation and emission maxima for your sensor. For chromone-based sensors, excitation is typically in the UV-A or blue region. 2. Ensure Sensor Stability: Prepare fresh sensor solutions and store stock solutions in the dark at low temperatures. Minimize exposure to excitation light to prevent photobleaching. 3. Deoxygenate Solutions: If quenching is suspected, deoxygenate solutions by bubbling with nitrogen or argon gas.
REP-001 Inconsistent or Irreproducible Results. 1. Variability in Experimental Conditions: Minor fluctuations in temperature, pH, or solvent composition. 2. Impure Sensor: Contaminants in the synthesized sensor can lead to variable performance.1. Control Experimental Parameters: Precisely control all experimental conditions, including temperature, pH, and solvent ratios. Use freshly prepared solutions for each experiment. 2. Purify the Sensor: Purify the this compound sensor using techniques like chromatography or recrystallization. Confirm purity using analytical methods such as HPLC and NMR.

Frequently Asked Questions (FAQs)

Q1: How can I enhance the selectivity of my this compound sensor for a specific metal ion?

A1: Improving selectivity is a primary challenge in sensor design. Here are several strategies:

  • Modification of the Recognition Moiety: The choice of the functional group that binds to the analyte is critical. For Schiff base sensors derived from this compound-3-carboxaldehyde, varying the amine component can significantly alter the binding affinity and selectivity for different metal ions.

  • pH Optimization: The pH of the experimental medium can greatly influence the interaction between the sensor and the analyte. It is recommended to perform experiments across a range of pH values to identify the optimal condition for selective binding. For instance, some sensors for Al³⁺ show optimal performance in a slightly acidic environment (pH 4-6).[1]

  • Use of Masking Agents: If a known interfering ion is present in your sample, a masking agent that selectively complexes with the interferent can be added. This prevents the interfering ion from binding to the sensor, thereby improving selectivity for the target analyte.

  • Ratiometric Sensing: Designing a sensor that exhibits a shift in its emission wavelength upon binding to the target analyte allows for ratiometric detection. This method is often more reliable as it is less dependent on the absolute fluorescence intensity.

Q2: My this compound sensor shows a "turn-off" response. What is the likely mechanism?

A2: A "turn-off" or fluorescence quenching response is often attributed to a Photoinduced Electron Transfer (PET) mechanism. In the absence of the analyte, the sensor fluoresces. Upon binding the analyte (e.g., a metal ion), the electron transfer from the chromone moiety to the analyte can occur, leading to a non-radiative decay pathway and thus, quenching of the fluorescence.

Q3: What is the "turn-on" fluorescence mechanism in some this compound sensors?

A3: A "turn-on" fluorescence response is commonly due to Chelation-Enhanced Fluorescence (CHEF). In the free sensor, non-radiative decay processes, such as C=N isomerization in Schiff bases, can quench the fluorescence. Upon chelation with a metal ion, the sensor's structure becomes more rigid, which inhibits these non-radiative pathways and leads to a significant increase in fluorescence intensity.[2]

Q4: How does the 6-fluoro substitution impact the sensor's properties?

A4: The fluorine atom at the 6-position of the chromone ring can influence the sensor's electronic properties and, consequently, its selectivity and sensitivity. Fluorine is a highly electronegative atom that can act as an electron-withdrawing group, which can modulate the energy levels of the sensor's molecular orbitals. This can affect the PET process and the binding affinity for specific analytes. The position of the fluorine substituent is crucial in determining its effect on the sensor's performance.

Experimental Protocols

Protocol for Evaluating the Selectivity of a this compound-based Sensor for Al³⁺

This protocol outlines the steps to assess the selectivity of a hypothetical this compound Schiff base sensor for aluminum ions (Al³⁺) against a panel of other common metal ions.

1. Preparation of Stock Solutions:

  • Sensor Stock Solution: Prepare a 1 mM stock solution of the this compound sensor in a suitable organic solvent (e.g., DMSO or ethanol).

  • Analyte Stock Solution: Prepare a 1 mM stock solution of Al³⁺ (e.g., from Al(NO₃)₃·9H₂O) in deionized water.

  • Interfering Ion Stock Solutions: Prepare 1 mM stock solutions of a range of potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Hg²⁺, Cd²⁺, Pb²⁺, Cr³⁺) in deionized water.

2. Selectivity Experiment:

  • Prepare a series of test solutions in a suitable buffer (e.g., HEPES buffer in a water/ethanol mixture).

  • To each solution, add the this compound sensor to a final concentration of 10 µM.

  • To separate solutions, add 5 equivalents of the stock solution of Al³⁺ or one of the interfering ions.

  • Include a control solution containing only the sensor in the buffer.

  • Incubate the solutions for a sufficient time to allow for the reaction to complete.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer at the predetermined excitation wavelength.

  • Plot the fluorescence intensity at the emission maximum for the sensor in the presence of each ion. A highly selective sensor will show a significant change in fluorescence only in the presence of Al³⁺.

3. Competition Experiment:

  • Prepare a solution containing the sensor (10 µM) and Al³⁺ (5 equivalents).

  • To this solution, add an excess (e.g., 10 equivalents) of each interfering ion individually.

  • Record the fluorescence emission spectrum for each sample.

  • A robust sensor will maintain its fluorescence response to Al³⁺ even in the presence of a high concentration of competing ions.

Data Presentation

The selectivity of a this compound sensor for a target analyte, such as Al³⁺, can be quantitatively summarized in a table. The following table provides a template with representative data for a hypothetical sensor.

Table 1: Selectivity and Performance of a Hypothetical this compound Schiff Base Sensor for Al³⁺

Parameter Value Conditions
Target Analyte Al³⁺-
Detection Limit (LOD) 0.70 µM[1]EtOH/H₂O (2/3, v/v), pH 5.0
Binding Stoichiometry 1:1[1]Determined by Job's plot
Fluorescence Response >38-fold enhancement[1]"Turn-on"
Response Time < 1 minute-
Optimal pH Range 4.0 - 6.0[1]-
Interfering Ions Negligible interference from Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb³⁺ at 10-fold excess.-

Visualizations

Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)

The following diagram illustrates the "turn-on" fluorescence mechanism based on Chelation-Enhanced Fluorescence (CHEF), a common pathway for this compound Schiff base sensors.

CHEF_Mechanism cluster_0 Free Sensor State cluster_1 Analyte Binding cluster_2 Bound Sensor State FreeSensor This compound Sensor (Low Fluorescence) NonRadiative Non-Radiative Decay (e.g., C=N isomerization) FreeSensor->NonRadiative Energy BoundSensor Sensor-Analyte Complex (High Fluorescence) FreeSensor->BoundSensor + Analyte Analyte Target Analyte (e.g., Al³⁺) BoundSensor->FreeSensor - Analyte Radiative Radiative Decay (Fluorescence) BoundSensor->Radiative Energy

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

Experimental Workflow: Selectivity Testing

This diagram outlines the logical workflow for testing the selectivity of a this compound sensor.

Selectivity_Workflow Start Start: Prepare Sensor and Ion Stock Solutions PrepSolutions Prepare Test Solutions (Sensor + Buffer) Start->PrepSolutions AddIons Add Target Analyte (Al³⁺) and Interfering Ions to Separate Samples PrepSolutions->AddIons Incubate Incubate for Reaction Completion AddIons->Incubate Measure Measure Fluorescence Spectra Incubate->Measure Analyze Analyze Data: Compare Fluorescence Intensities Measure->Analyze CompetitionTest Perform Competition Experiment: (Sensor + Al³⁺ + Interfering Ion) Analyze->CompetitionTest MeasureComp Measure Fluorescence of Competition Samples CompetitionTest->MeasureComp FinalAnalysis Final Analysis and Conclusion on Selectivity MeasureComp->FinalAnalysis End End FinalAnalysis->End Troubleshooting_Logic Start Low Selectivity Observed CheckpH Is the pH optimal? Start->CheckpH OptimizepH Action: Perform pH Titration to find optimal range CheckpH->OptimizepH No CheckInterference Are there known interfering ions? CheckpH->CheckInterference Yes OptimizepH->CheckInterference UseMasking Action: Use a masking agent for the interfering ion CheckInterference->UseMasking Yes ModifySensor Consider Sensor Modification: Alter the recognition moiety CheckInterference->ModifySensor No End Selectivity Improved UseMasking->End ModifySensor->End

References

Validation & Comparative

A Comparative Guide to 6-Fluorochromone-Based Fluorescent Probes for Cellular Imaging and Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and imaging of specific biomolecules within their native cellular environment is a cornerstone of modern biological research and drug development. Fluorescent probes have emerged as indispensable tools in this endeavor, offering high sensitivity and spatiotemporal resolution. Among the diverse array of fluorophores, the chromone scaffold has garnered significant attention due to its favorable photophysical properties and synthetic accessibility. This guide provides a comprehensive comparison of a 6-Fluorochromone-based fluorescent probe, AC-N3, with other widely used classes of fluorescent probes for the detection of hydrogen sulfide (H₂S), a critical gaseous signaling molecule.

Introduction to this compound and the AC-N3 Probe

This compound serves as a versatile building block for the synthesis of novel fluorescent probes. The introduction of a fluorine atom at the 6-position can enhance the photostability and modulate the electronic properties of the chromone core, making it an attractive scaffold for the development of sensitive and selective sensors.

A notable example is the AC-N3 probe, a 6-azide-chroman dye designed for the detection of hydrogen sulfide.[1] The underlying sensing mechanism involves the selective reduction of the azide group (-N₃) by H₂S to an amine group (-NH₂), a transformation that triggers a significant change in the fluorescence properties of the molecule. This "turn-on" response allows for the sensitive detection of H₂S in biological systems.[1]

Comparative Analysis of Fluorescent Probes for Hydrogen Sulfide Detection

The selection of an appropriate fluorescent probe is critical for the success of any imaging or detection experiment. The following sections compare the photophysical and practical properties of the this compound-based probe AC-N3 with other prominent classes of fluorescent probes used for H₂S detection: Coumarin, BODIPY, Fluorescein, and Rhodamine derivatives.

Data Presentation: Photophysical Properties

The performance of a fluorescent probe is dictated by its key photophysical parameters. The table below summarizes these properties for AC-N3 and representative examples of other H₂S probes.

Probe FamilySpecific Probe ExampleExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
This compound AC-N3 (product)~365~450~85Data not availableData not available
Coumarin Coumarin-based H₂S probe (product)3504661160.661.6 x 10⁴
BODIPY DMONPB (product)~500~549490.13Data not available
Fluorescein FL-N₃ (product)45551560Data not availableData not available
Rhodamine Rhodamine-based H₂S probe (product)52056545Data not availableData not available

Key Performance Characteristics

Beyond the fundamental photophysical properties, several other factors influence the suitability of a fluorescent probe for a specific application.

FeatureThis compound (AC-N3)Coumarin-based ProbesBODIPY-based ProbesFluorescein-based ProbesRhodamine-based Probes
Sensing Mechanism for H₂S Azide reductionNucleophilic reactionNucleophilic reaction, azide reductionAzide reductionAzide reduction, nucleophilic reaction
Selectivity for H₂S HighGood to HighHighGoodHigh
Sensitivity HighHigh (nM detection limits)High (nM to µM detection limits)GoodHigh
Response Time FastFast (minutes)Fast (minutes)Fast (seconds to minutes)Fast (seconds to minutes)
pH Dependence Stable in physiological rangeCan be pH-sensitiveGenerally pH-insensitivepH-sensitiveGenerally pH-insensitive
Photostability Generally goodModerate to goodHighModerate (prone to photobleaching)High
Cell Permeability GoodGoodGoodGoodGood

Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to experimental protocols. Below are generalized methodologies for the synthesis and application of these fluorescent probes for H₂S detection.

General Synthesis of Azide-Based Fluorescent Probes

The synthesis of azide-functionalized probes like AC-N3 and azide-modified versions of other fluorophores typically involves the introduction of an azide group onto the aromatic core of the parent fluorophore. This can be achieved through various organic synthesis reactions, such as nucleophilic aromatic substitution or diazotization followed by azidation.

Example Workflow for Synthesis:

Synthesis_Workflow Start Parent Fluorophore Step1 Functionalization (e.g., Nitration) Start->Step1 Step2 Reduction to Amine Step1->Step2 Step3 Diazotization Step2->Step3 Step4 Azidation (e.g., with NaN3) Step3->Step4 Final_Product Azide-Functionalized Probe Step4->Final_Product

General synthesis workflow for azide-based probes.
General Protocol for Cellular Imaging of H₂S

  • Cell Culture: Plate cells (e.g., HeLa, MCF-7) on a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for adherence.

  • Probe Loading: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (typically in the µM range).

  • Incubation: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells for a specific period (e.g., 30 minutes) at 37°C in a CO₂ incubator to allow for probe uptake.

  • H₂S Stimulation (Optional): To observe the probe's response to exogenous H₂S, treat the cells with a known H₂S donor (e.g., NaHS) at a specific concentration and for a defined duration. For endogenous H₂S detection, this step is omitted.

  • Washing: After incubation, gently wash the cells with a buffered saline solution (e.g., PBS) to remove any excess, non-internalized probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific probe's excitation and emission wavelengths.

Experimental Workflow for Cellular Imaging:

Imaging_Workflow Cell_Culture Cell Seeding & Culture Probe_Loading Probe Incubation Cell_Culture->Probe_Loading Stimulation H2S Donor Treatment (Optional) Probe_Loading->Stimulation Washing Wash with PBS Stimulation->Washing Imaging Fluorescence Microscopy Washing->Imaging H2S_Detection_Pathway Probe_Off Non-fluorescent Probe (with -N3 group) Reaction Reduction Reaction Probe_Off->Reaction H2S Hydrogen Sulfide (H₂S) H2S->Reaction Probe_On Fluorescent Product (with -NH2 group) Reaction->Probe_On Signal Fluorescence Emission Probe_On->Signal

References

6-Fluorochromone in Biological Imaging: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the validation of 6-Fluorochromone-based probes as biological imaging agents, with a comparative analysis against common alternative fluorophores.

Introduction

The quest for precise and non-invasive visualization of biological processes at the cellular and subcellular level has driven the development of a vast array of fluorescent probes. Among the diverse scaffolds used to construct these probes, the chromone core has garnered significant attention due to its versatile chemical functionality and favorable photophysical properties. This compound, a fluorinated derivative of the chromone family, serves as a valuable building block in the synthesis of novel fluorescent probes for biological imaging. The introduction of a fluorine atom can enhance the photostability and quantum yield of the resulting fluorophore, making this compound an attractive starting point for the design of sensitive imaging agents.

This guide provides a comprehensive validation of this compound-based probes for biological imaging by comparing their performance with widely used alternative fluorophores: Fluorescein, Rhodamine, and Cyanine dyes. The comparison is supported by quantitative data and detailed experimental protocols to assist researchers in selecting the most suitable imaging agent for their specific applications.

Comparison of Photophysical Properties

The selection of a fluorescent probe for biological imaging is primarily dictated by its photophysical properties. Key parameters include the molar extinction coefficient (a measure of how strongly the molecule absorbs light at a given wavelength), the quantum yield (the efficiency of converting absorbed light into emitted fluorescence), the Stokes shift (the difference between the maximum excitation and emission wavelengths), and photostability. The following table summarizes these properties for a representative this compound-based probe and popular alternative fluorophores.

PropertyThis compound-Based Probe (Example)Fluorescein Isothiocyanate (FITC)[1][2]Tetramethylrhodamine Isothiocyanate (TRITC)[3][4]Cyanine5 (Cy5)[5][6]
Excitation Max (nm) ~345~491[1]~557[4]~649[5][6]
Emission Max (nm) ~439~516[1]~576[4]~666[5][6]
Molar Extinction (M⁻¹cm⁻¹) Data not readily available~75,000~85,000~250,000[5][6]
Quantum Yield (Φ) Data not readily available~0.92~0.21~0.2[5][6]
Photostability Generally considered highModerateGoodHigh

Note: The properties of this compound-based probes can vary significantly depending on the full molecular structure of the probe.

Experimental Protocols

Detailed methodologies are crucial for the successful application of fluorescent probes in biological imaging. This section provides representative protocols for the synthesis of a this compound-based probe and for live-cell imaging using this probe, as well as for the alternative fluorophores.

Synthesis of a this compound-Based Probe

The synthesis of fluorescent probes based on the this compound scaffold typically involves the functionalization of the core structure to introduce reactive groups for conjugation to biomolecules or specific recognition motifs. A general synthetic workflow is outlined below.

Synthesis_Workflow Start This compound Precursor Step1 Functionalization (e.g., formylation, carboxylation) Start->Step1 Step2 Introduction of Linker/Reactive Group Step1->Step2 Final_Probe This compound -Based Probe Step2->Final_Probe

A generalized workflow for the synthesis of this compound-based probes.

Protocol:

  • Functionalization of the this compound core: A common starting material is this compound-3-carbaldehyde or this compound-3-carboxylic acid. These can be synthesized from commercially available precursors.

  • Introduction of a linker and reactive group: The functionalized this compound is then reacted with a bifunctional linker molecule. This linker often contains a reactive group at one end (e.g., an N-hydroxysuccinimide ester for reaction with primary amines on proteins) and a group at the other end that can be coupled to the chromone core.

  • Purification: The final probe is purified using standard chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

Live-Cell Imaging Protocol

The following is a general protocol for staining and imaging live cells with a fluorescent probe. Specific parameters such as probe concentration and incubation time should be optimized for each cell type and experimental setup.

Live_Cell_Imaging_Workflow Cell_Culture Culture cells on imaging-compatible plates Probe_Prep Prepare working solution of fluorescent probe Cell_Culture->Probe_Prep Incubation Incubate cells with the probe Probe_Prep->Incubation Washing Wash cells to remove unbound probe Incubation->Washing Imaging Image cells using fluorescence microscopy Washing->Imaging Analysis Analyze images Imaging->Analysis

A typical workflow for live-cell imaging with fluorescent probes.

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in cell culture medium to the final desired concentration (typically in the range of 1-10 µM).

  • Staining: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium to the cells. Image the cells using a fluorescence microscope equipped with a filter set appropriate for the specific fluorophore. For a this compound-based probe with excitation/emission maxima around 345/439 nm, a DAPI filter set might be suitable. For FITC, a standard FITC filter set is used. For TRITC, a TRITC or Texas Red filter set is appropriate, and for Cy5, a Cy5 filter set is required.

  • Image Analysis: Analyze the acquired images using appropriate software to quantify fluorescence intensity, localization, or other relevant parameters.

Signaling Pathways and Logical Relationships

The application of fluorescent probes often involves their interaction with specific cellular components or their use in tracking dynamic processes. The following diagram illustrates a conceptual signaling pathway where a this compound-based probe could be employed to visualize a specific molecular event.

Signaling_Pathway Ligand External Signal (e.g., Ligand) Receptor Cell Surface Receptor Ligand->Receptor Second_Messenger Second Messenger (e.g., Ca2+) Receptor->Second_Messenger Enzyme Enzyme Activation Second_Messenger->Enzyme Probe This compound Probe (detects enzyme activity) Enzyme->Probe activates Fluorescence Fluorescence Signal Probe->Fluorescence emits

A conceptual signaling pathway illustrating the use of a responsive probe.

Conclusion

Probes derived from this compound represent a promising class of fluorescent imaging agents. Their advantageous properties, such as potential for high photostability, make them valuable tools for researchers. While comprehensive quantitative data for a wide range of this compound-based probes is still emerging in the literature, the foundational chromone structure offers a versatile platform for the development of novel sensors for various biological analytes and processes. When compared to traditional fluorophores like FITC, TRITC, and Cy5, this compound-based probes may offer unique spectral properties and the potential for greater stability, although this is highly dependent on the final molecular design. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to explore the utility of this compound-based probes in their own biological imaging experiments. As with any fluorescent probe, careful optimization of staining and imaging conditions is essential to achieve high-quality, reproducible results.

References

A Comparative Analysis of 6-Fluorochromone and Coumarin Fluorophores for Cellular Imaging and Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of fluorescence microscopy and high-throughput screening, the selection of an appropriate fluorophore is a critical determinant of experimental success. Both 6-Fluorochromone and coumarin derivatives represent important classes of fluorophores with applications in biological imaging and as sensing probes. This guide provides a comparative study of their photophysical properties, supported by experimental data for coumarins and reasoned estimations for this compound, for which detailed public data is limited.

I. Photophysical and Chemical Properties: A Head-to-Head Comparison

The utility of a fluorophore is defined by its key photophysical parameters. The following table summarizes these properties for a representative coumarin dye (7-hydroxycoumarin, also known as umbelliferone) and provides estimated values for this compound based on the general properties of the chromone scaffold and the known effects of fluorination.

PropertyThis compound (Estimated)Coumarin (7-Hydroxycoumarin)Advantage
Excitation Max (λex) ~320-350 nm~325-365 nmBoth are suitable for standard UV and near-UV excitation sources.
Emission Max (λem) ~400-450 nm~450-460 nmCoumarins often exhibit a larger Stokes shift.
Stokes Shift ModerateModerate to LargeA larger Stokes shift, often seen in coumarins, is beneficial for minimizing spectral overlap and improving signal-to-noise.[1]
Quantum Yield (ΦF) ModerateModerate to HighMany coumarin derivatives are known for their high quantum yields, leading to brighter signals.[2]
Photostability Potentially HighModerateFluorination is known to often increase photostability, which would be an advantage for this compound in long-term imaging.
Environmental Sensitivity Sensitive to polarity and H-bondingHighly sensitive to polarity and pHThis sensitivity can be exploited for the development of specific environmental sensors.
Synthetic Accessibility Readily synthesized from fluorinated phenolsWell-established and versatile synthesis routesCoumarin synthesis is highly developed, offering a vast library of derivatives.

Note: The photophysical data for this compound are estimations based on the properties of the parent chromone scaffold and the typical effects of fluorine substitution. Direct experimental verification is recommended.

II. Structural and Mechanistic Overview

Coumarin and chromone fluorophores share a common benzopyranone core structure. However, the position of the exocyclic double bond in the pyrone ring differs, which influences their electronic and, consequently, their photophysical properties.

G cluster_0 Core Structures cluster_1 Key Properties Coumarin High Quantum Yield High Quantum Yield Coumarin->High Quantum Yield Often exhibits Large Stokes Shift Large Stokes Shift Coumarin->Large Stokes Shift Characteristic Tunable Emission Tunable Emission Coumarin->Tunable Emission Extensive derivatization This compound Photostability Photostability This compound->Photostability Fluorine enhances Environmental Sensitivity Environmental Sensitivity This compound->Environmental Sensitivity Inherent property

Caption: Comparative overview of Coumarin and this compound core structures and their key photophysical properties.

III. Experimental Protocols

Reproducible and comparable data are contingent on standardized experimental protocols. The following provides methodologies for the synthesis of the core scaffolds and the determination of fluorescence quantum yield.

A. General Synthesis of Chromone Derivatives

The synthesis of chromone derivatives can be achieved through various methods, with the Baker-Venkataraman rearrangement being a common and versatile approach.

G Start Starting Materials: o-hydroxyacetophenone & acyl chloride Esterification Esterification Start->Esterification Baker-Venkataraman\nRearrangement Baker-Venkataraman Rearrangement (Base-catalyzed) Esterification->Baker-Venkataraman\nRearrangement Cyclization Acid-catalyzed Cyclization Baker-Venkataraman\nRearrangement->Cyclization Product Chromone Derivative Cyclization->Product

Caption: Workflow for the synthesis of chromone derivatives via the Baker-Venkataraman rearrangement.

Protocol:

  • Esterification: React the appropriate o-hydroxyacetophenone with an acyl chloride in the presence of a base (e.g., pyridine) to form the corresponding ester.

  • Rearrangement: Treat the ester with a strong base (e.g., potassium hydroxide) to induce the Baker-Venkataraman rearrangement, forming a 1,3-diketone.

  • Cyclization: Cyclize the 1,3-diketone in the presence of an acid (e.g., sulfuric acid) to yield the final chromone derivative.

  • Purification: Purify the product by recrystallization or column chromatography.

B. Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The relative method, comparing the sample's fluorescence to a well-characterized standard, is commonly used.[3]

Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.[4]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Sample of interest (e.g., this compound or Coumarin derivative)

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Solvent

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield of the sample (ΦF_sample) using the following equation:

    ΦF_sample = ΦF_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

    where:

    • ΦF_standard is the quantum yield of the standard.

    • m_sample and m_standard are the slopes of the linear fits for the sample and standard, respectively.

    • η_sample and η_standard are the refractive indices of the sample and standard solutions (if different).

IV. Applications in Cellular Imaging and Signaling

Both coumarin and chromone-based fluorophores are valuable tools for investigating cellular processes. Their environmental sensitivity allows for the design of "turn-on" probes for specific analytes or changes in the cellular microenvironment.

G Probe Fluorophore (Coumarin or Chromone) Interaction Specific Chemical Interaction Probe->Interaction Analyte Cellular Analyte (e.g., metal ion, ROS) Analyte->Interaction ConformationalChange Conformational or Electronic Change Interaction->ConformationalChange FluorescenceOn Fluorescence 'Turn-On' ConformationalChange->FluorescenceOn Detection Detection by Microscopy FluorescenceOn->Detection

Caption: A generalized signaling pathway for a 'turn-on' fluorescent probe based on a coumarin or chromone scaffold.

V. Conclusion

Coumarin fluorophores are a well-established and versatile class of dyes with a vast body of literature supporting their use in a wide range of applications. Their often high quantum yields and tunable properties make them a go-to choice for many researchers. This compound, while less characterized, holds promise, particularly in applications requiring high photostability. The introduction of a fluorine atom is a common strategy to enhance this property in fluorophores.

For researchers and drug development professionals, the choice between these two fluorophore classes will depend on the specific experimental requirements. For applications demanding high brightness and a wide selection of derivatives, coumarins are an excellent choice. For long-term imaging experiments where photostability is paramount, this compound and other fluorinated chromones warrant further investigation as potentially superior alternatives. Further experimental characterization of this compound's photophysical properties will be crucial in fully realizing its potential in advanced fluorescence applications.

References

The Pivotal Role of Fluorine in Chromone Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 6-fluorochromone analogs reveals that the strategic placement of fluorine and other substituents significantly influences their potential as therapeutic agents, particularly in the realm of oncology. This guide provides a comparative analysis of these compounds, supported by experimental data, to elucidate the nuanced structure-activity relationships (SAR) that govern their biological effects.

The chromone scaffold, a privileged structure in medicinal chemistry, has been the subject of extensive research due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a fluorine atom, particularly at the 6-position, has been shown to modulate the electronic properties and metabolic stability of these molecules, often leading to enhanced biological activity. This guide focuses on the SAR of this compound analogs, with a primary emphasis on their role as potential anticancer agents, specifically as topoisomerase inhibitors.

Comparative Analysis of Anticancer Activity

The anticancer potential of a series of 6-chloro- and 6-fluoro-chromone derivatives has been investigated, revealing promising activity against cancer cells. These compounds were designed as potential topoisomerase inhibitors, a class of anticancer drugs that interfere with the action of enzymes essential for DNA replication and repair.[2]

A key study by Ishar et al. (2006) synthesized and evaluated a series of 6-fluoro-2,7-di-substituted-3-formylchromones for their in vitro cytotoxicity against Ehrlich ascites carcinoma (EAC) cells and in vivo anticancer activity in EAC-bearing mice. The results, summarized in the table below, highlight the importance of the substituents at the 2- and 7-positions in concert with the 6-fluoro group.

Compound IDR (at position 2 and 7)In Vitro Cytotoxicity (% of Control) at 10 µg/mLIn Vivo Anticancer Activity (% Increase in Lifespan) at 50 mg/kg
17 Morpholino8575
18 Piperidino8070
19 N-Methylpiperazino7565

Data extracted from Ishar et al., Bioorganic & Medicinal Chemistry Letters, 2006.[2]

Key Structure-Activity Relationship Observations:

  • Influence of the 6-Fluoro Substituent: The presence of the electron-withdrawing fluorine atom at the 6-position is believed to enhance the molecule's interaction with the topoisomerase enzyme-DNA complex.[3]

  • Role of the 2- and 7-Substituents: The nature of the heterocyclic amine at the 2- and 7-positions significantly impacts the anticancer activity. The morpholino-substituted analog (17 ) exhibited the highest in vitro cytotoxicity and in vivo efficacy, suggesting that the oxygen atom in the morpholine ring may be involved in crucial hydrogen bonding interactions within the biological target.[2]

  • Importance of the 3-Formyl Group: The 3-formyl group is a common feature in many biologically active chromones and is thought to contribute to their cytotoxic effects.[4]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for the key assays are provided below.

In Vitro Cytotoxicity Assay (Trypan Blue Exclusion Method)

This assay was utilized to determine the percentage of viable Ehrlich ascites carcinoma (EAC) cells after treatment with the synthesized this compound analogs.[2]

  • Cell Preparation: EAC cells were aspirated from the peritoneal cavity of tumor-bearing mice, washed with saline, and a cell suspension of 1 x 10^6 cells/mL was prepared.

  • Drug Incubation: The cell suspension was incubated with the test compounds at a concentration of 10 µg/mL for 3 hours at 37°C.

  • Staining: A 0.1 mL aliquot of the cell suspension was mixed with 0.1 mL of 0.4% trypan blue solution.

  • Cell Counting: The number of stained (non-viable) and unstained (viable) cells was counted using a hemocytometer under a microscope.

  • Calculation: The percentage of cytotoxicity was calculated as: (Number of dead cells / Total number of cells) x 100.

In Vivo Anticancer Activity Evaluation

This protocol was employed to assess the efficacy of the this compound analogs in increasing the lifespan of mice bearing Ehrlich ascites carcinoma.[2]

  • Tumor Inoculation: Mice were inoculated with 1 x 10^6 EAC cells intraperitoneally.

  • Drug Administration: Twenty-four hours after tumor inoculation, the test compounds were administered intraperitoneally at a dose of 50 mg/kg daily for 7 days.

  • Observation: The mortality of the animals was monitored daily.

  • Calculation: The percentage increase in lifespan was calculated using the formula: [(Mean survival time of treated group / Mean survival time of control group) - 1] x 100.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

topoisomerase_inhibition cluster_dna DNA Replication & Transcription cluster_drug_interaction Drug Action cluster_cellular_outcome Cellular Outcome DNA_Supercoils DNA Supercoils Relaxed_DNA Relaxed DNA DNA_Supercoils->Relaxed_DNA Topoisomerase II DNA_Breaks DNA Strand Breaks 6_Fluorochromone This compound Analog Topo_Complex Topoisomerase-DNA Cleavable Complex 6_Fluorochromone->Topo_Complex Stabilizes Topo_Complex->DNA_Breaks Apoptosis Apoptosis (Cell Death) DNA_Breaks->Apoptosis

Mechanism of Topoisomerase Inhibition.

experimental_workflow Start Synthesis of This compound Analogs In_Vitro In Vitro Cytotoxicity Assay (EAC Cells, Trypan Blue) Start->In_Vitro In_Vivo In Vivo Anticancer Activity (EAC-bearing Mice) Start->In_Vivo SAR_Analysis Structure-Activity Relationship Analysis In_Vitro->SAR_Analysis In_Vivo->SAR_Analysis Conclusion Identification of Lead Compounds SAR_Analysis->Conclusion

Workflow for Evaluating 6-Fluorochromones.

References

A Comparative Benchmarking of 6-Fluorochromone Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical scaffolds is paramount. 6-Fluorochromone, a privileged structure in medicinal chemistry, is a crucial intermediate in the development of various therapeutic agents. This guide provides an objective comparison of common synthetic routes to this compound, supported by experimental data, to aid in the selection of the most suitable method based on specific research and development needs.

This analysis focuses on two prominent methods for the synthesis of the chromone core: the Baker-Venkataraman rearrangement and the Allan-Robinson reaction. While both are classical and effective, they present different advantages and disadvantages in terms of reaction conditions, yields, and substrate scope.

Performance Comparison of Synthesis Methods

The following table summarizes the key performance indicators for the synthesis of this compound via two different hypothetical methods, derived from typical outcomes for these reaction types.

ParameterMethod A: Baker-Venkataraman RearrangementMethod B: Allan-Robinson Reaction
Starting Materials 2'-hydroxy-5'-fluoroacetophenone, Acetylating Agent2'-hydroxy-5'-fluoroacetophenone, Aromatic Anhydride & Sodium Salt
Reaction Yield 75%60%
Reaction Time 6 hours10 hours
Reaction Temperature 80°C150°C
Purity (post-purification) >98%>97%
Key Reagents Pyridine, Potassium HydroxideSodium Acetate, Acetic Anhydride
Number of Steps 21 (One-pot)

Visualizing the Synthetic Pathways

A generalized workflow for the synthesis of chromone derivatives, including this compound, can be visualized to better understand the sequence of chemical transformations.

G cluster_0 Method A: Baker-Venkataraman Rearrangement cluster_1 Method B: Allan-Robinson Reaction A_start 2'-hydroxy-5'-fluoroacetophenone A_ester O-Acetylation A_start->A_ester A_rearrange Baker-Venkataraman Rearrangement (Base) A_ester->A_rearrange A_cyclize Acid-catalyzed Cyclization A_rearrange->A_cyclize A_product This compound A_cyclize->A_product B_start 2'-hydroxy-5'-fluoroacetophenone B_reactants + Acetic Anhydride & Sodium Acetate B_start->B_reactants B_reaction Allan-Robinson Reaction (One-pot) B_reactants->B_reaction B_product This compound B_reaction->B_product

Caption: Generalized synthetic workflows for this compound.

Experimental Protocols

Below are detailed experimental methodologies for the synthesis of this compound, representative of the two compared methods.

Method A: Baker-Venkataraman Rearrangement

Step 1: Synthesis of 1-(2-acetoxy-5-fluorophenyl)ethanone

  • To a solution of 2'-hydroxy-5'-fluoroacetophenone (1.0 eq.) in pyridine (10 vol.), add acetic anhydride (1.2 eq.) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane) to afford 1-(2-acetoxy-5-fluorophenyl)ethanone.

Step 2: Baker-Venkataraman Rearrangement and Cyclization to this compound

  • To a solution of 1-(2-acetoxy-5-fluorophenyl)ethanone (1.0 eq.) in dry pyridine (10 vol.), add powdered potassium hydroxide (3.0 eq.) portion-wise at 0°C.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Acidify the reaction mixture with ice-cold 2M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • To the crude intermediate, add glacial acetic acid (10 vol.) and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at 80°C for 1 hour.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry to obtain this compound.

  • Recrystallize from ethanol to get the pure product.

Method B: Allan-Robinson Reaction
  • A mixture of 2'-hydroxy-5'-fluoroacetophenone (1.0 eq.), anhydrous sodium acetate (2.5 eq.), and acetic anhydride (5.0 eq.) is heated at 150°C for 10 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Stir the mixture for 30 minutes to allow for the hydrolysis of excess acetic anhydride.

  • Filter the precipitated solid, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from ethanol to obtain pure this compound.

This comparative guide is intended to provide a foundation for selecting an appropriate synthetic strategy for this compound. The choice between the Baker-Venkataraman rearrangement and the Allan-Robinson reaction will depend on factors such as desired yield, available equipment for temperature control, and time constraints. Further optimization of reaction conditions may be necessary to achieve desired outcomes on a larger scale.

comparative analysis of the photophysical properties of fluorinated chromones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into the chromone scaffold has emerged as a powerful strategy in medicinal chemistry and materials science to modulate the physicochemical and photophysical properties of these versatile fluorophores. Strategic fluorination can enhance metabolic stability, improve binding affinity to biological targets, and significantly alter the absorption and emission characteristics of chromones, making them valuable tools for developing novel fluorescent probes and therapeutic agents. This guide provides a comparative analysis of the photophysical properties of various fluorinated chromones, supported by experimental data, to aid in the selection and design of chromone-based compounds for specific research and drug development applications.

Comparative Analysis of Photophysical Data

The following table summarizes the key photophysical properties of a selection of fluorinated chromones, offering a direct comparison of their performance. The data has been compiled from various studies to provide a comprehensive overview.

CompoundSolventAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)
Unsubstituted Flavone Cyclohexane295----
Acetonitrile293----
Methanol286----
6-Fluoroflavone -Data not availableData not available---
4'-Fluoroflavone -Data not availableData not available---
3-Hydroxyflavone Toluene345528183--
2-(2-Furyl)-3-hydroxychromone DMF340468, 538128, 198--
2-(6-diethylaminobenzo[b]furan-2-yl)-3-hydroxychromone -Data not availableData not available-Significantly increased-
3-Fluoro-3',4',5'-trihydroxyflavone ----Enhanced antioxidant activity-

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of fluorinated chromones.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectra are recorded to determine the wavelength of maximum absorption (λ_abs).

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is typically used.

  • Sample Preparation: Solutions of the fluorinated chromone derivatives are prepared in spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, methanol) at a concentration that yields an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure adherence to the Beer-Lambert law.[4]

  • Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-500 nm). The solvent is used as a blank for baseline correction. The wavelength at which the highest absorbance is observed is recorded as λ_abs.[2]

Fluorescence Spectroscopy

Fluorescence emission spectra are recorded to determine the wavelength of maximum emission (λ_em) and the fluorescence quantum yield (Φ_F).

  • Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector is used.

  • Sample Preparation: For emission spectra, dilute solutions with an absorbance of less than 0.1 at the excitation wavelength are used to minimize inner filter effects.[4] For quantum yield measurements, a series of solutions with varying concentrations (absorbance ranging from 0.02 to 0.1) are prepared for both the sample and a reference standard with a known quantum yield.[5]

  • Emission Spectrum Measurement: The sample is excited at its absorption maximum (λ_abs), and the emission spectrum is recorded. The wavelength corresponding to the peak of the emission band is the emission maximum (λ_em).

  • Fluorescence Quantum Yield (Φ_F) Determination (Comparative Method):

    • The absorbance of the sample and a standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) are measured at the same excitation wavelength.[5]

    • The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).

    • The integrated fluorescence intensity (area under the emission curve) is calculated for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

      • Φ_std is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.[5]

Fluorescence Lifetime Measurement

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state and is typically measured using Time-Correlated Single Photon Counting (TCSPC).

  • Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., picosecond laser diode or LED), a fast detector (e.g., photomultiplier tube or single-photon avalanche diode), and timing electronics.

  • Sample Preparation: Similar to fluorescence spectroscopy, dilute solutions with low absorbance are used.

  • Measurement: The sample is excited with a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of events.

  • Data Analysis: The collected data is used to construct a histogram of photon arrival times, which represents the fluorescence decay curve. This decay curve is then fitted to an exponential function (or a sum of exponentials for complex decays) to determine the fluorescence lifetime (τ).

Visualizing the Research Workflow

The following diagrams illustrate the typical workflow for the comparative analysis of the photophysical properties of fluorinated chromones.

G cluster_0 Synthesis and Purification cluster_1 Photophysical Characterization cluster_2 Data Analysis and Comparison Synthesis Synthesis of Fluorinated Chromone Analogs Purification Purification and Characterization (NMR, MS) Synthesis->Purification Absorption UV-Vis Absorption Spectroscopy Purification->Absorption Emission Fluorescence Emission Spectroscopy Purification->Emission DataCompilation Data Compilation in Tables Absorption->DataCompilation QuantumYield Quantum Yield Measurement Emission->QuantumYield Lifetime Fluorescence Lifetime Measurement Emission->Lifetime QuantumYield->DataCompilation Lifetime->DataCompilation ComparativeAnalysis Comparative Analysis DataCompilation->ComparativeAnalysis

Caption: Workflow for Comparative Photophysical Analysis.

G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence Product Photochemical Product T1->Product Photochemistry

Caption: Jablonski Diagram of Photophysical Processes.

References

A Comparative Guide to Chromone-Based Fluorescent Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of a chromone-based fluorescent probe for the detection of ferric ions (Fe³⁺) in various cell lines. While specific comparative data for 6-Fluorochromone probes is limited in the available scientific literature, this document uses a representative chromone-based probe as a proxy to illustrate the evaluation process and performance comparison against other established fluorescent probes for the same analyte. The information presented herein is intended to guide researchers in selecting the most suitable fluorescent probe for their specific experimental needs.

Performance Comparison of Fluorescent Probes for Fe³⁺ Detection

The selection of a fluorescent probe for cellular imaging depends on several key performance indicators. The following table summarizes the quantitative performance of a representative chromone-based probe against two other commercially available probes for the detection of Fe³⁺.

Probe NameProbe ClassTarget IonCell Lines TestedLimit of Detection (LOD)Quantum Yield (Φ)PhotostabilitySignaling Mechanism
CP Probe Chromone-basedFe³⁺HeLa, HepG2, MCF-70.044 µMNot ReportedGood"Turn-off" Fluorescence
N,S-CDs Carbon DotsFe³⁺HepG295 nM16.1%High"Turn-off" Fluorescence
Si-rhodamine Probe Silicon RhodamineFe³⁺Not specified in detail~30 nM (for similar probes)HighVery High"Turn-on" Fluorescence

Note: The data presented is compiled from various studies and direct side-by-side comparisons under identical experimental conditions may not be available. The performance of fluorescent probes can be influenced by the specific cellular environment and experimental setup.

Experimental Workflow for Evaluating Fluorescent Probes

The following diagram illustrates a general workflow for the evaluation of fluorescent probes in different cell lines.

G cluster_0 Probe Preparation & Characterization cluster_1 In Vitro Evaluation cluster_2 Cellular Evaluation cluster_3 Data Analysis & Comparison Probe_Synthesis Probe Synthesis & Purification Photophysical_Properties Photophysical Characterization (Absorption, Emission, Quantum Yield, Photostability) Probe_Synthesis->Photophysical_Properties Selectivity_Assay Selectivity Assay (vs. other ions/analytes) Photophysical_Properties->Selectivity_Assay Sensitivity_Assay Sensitivity Assay (Titration with target ion) Photophysical_Properties->Sensitivity_Assay pH_Stability pH Stability Assay Photophysical_Properties->pH_Stability Cell_Staining Cell Staining with Probe Sensitivity_Assay->Cell_Staining Cell_Culture Cell Line Culture (e.g., HeLa, HepG2, A549) Cytotoxicity_Assay Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity_Assay Cell_Culture->Cell_Staining Cytotoxicity_Assay->Cell_Staining Imaging Fluorescence Microscopy Imaging Cell_Staining->Imaging Co_localization Co-localization Studies (with organelle trackers) Imaging->Co_localization Quantification Image Analysis & Quantification (Fluorescence Intensity, Signal-to-Noise Ratio) Imaging->Quantification Comparison Performance Comparison (vs. Alternative Probes) Quantification->Comparison

Figure 1: Experimental workflow for evaluating fluorescent probes.

Signaling Mechanism of a Chromone-Based Fe³⁺ Probe

The detection of Fe³⁺ by the representative "CP probe" operates on a "turn-off" fluorescence mechanism. The following diagram illustrates this process.

G CP_Probe Chromone Probe (CP) (Highly Fluorescent) CP_Fe3_Complex CP-Fe³⁺ Complex (Non-fluorescent) CP_Probe->CP_Fe3_Complex Binding Fluorescence_On Fluorescence Signal (Detected) CP_Probe->Fluorescence_On Excitation Fe3_ion Fe³⁺ Ion Fe3_ion->CP_Fe3_Complex Fluorescence_Off Fluorescence Quenched CP_Fe3_Complex->Fluorescence_Off Quenching

Figure 2: "Turn-off" signaling mechanism of the CP probe.

Detailed Experimental Protocols

The following are generalized protocols for key experiments involved in the evaluation of fluorescent probes for cellular imaging. Specific parameters may need to be optimized based on the probe, cell line, and instrumentation.

Cell Culture and Staining Protocol
  • Cell Culture: Culture the desired cell lines (e.g., HeLa, HepG2) in appropriate media and conditions until they reach 70-80% confluency in a suitable imaging dish or plate.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in DMSO. The final working concentration will need to be optimized but is typically in the low micromolar range.

  • Cell Staining:

    • Remove the culture medium and wash the cells twice with phosphate-buffered saline (PBS).

    • Incubate the cells with the fluorescent probe diluted in serum-free medium for a specific duration (e.g., 30 minutes) at 37°C.

    • For experiments involving the detection of exogenous ions, cells can be pre-treated with a solution of the target ion (e.g., FeCl₃) before or during probe incubation.

  • Washing: Remove the probe-containing medium and wash the cells three times with PBS to remove any unbound probe.

  • Imaging: Add fresh PBS or imaging buffer to the cells and proceed with fluorescence microscopy.

Fluorescence Microscopy Imaging Protocol
  • Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with the appropriate excitation and emission filters for the selected fluorescent probe.

  • Image Acquisition:

    • Acquire images using a suitable objective lens (e.g., 40x or 63x).

    • Optimize acquisition settings (e.g., laser power, exposure time, gain) to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.

    • Acquire images of both control (untreated) and treated (ion-exposed) cells.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the fluorescence intensity within the cells.

    • Calculate the average fluorescence intensity and signal-to-noise ratio for statistical analysis.

Cytotoxicity Assay (MTT Assay) Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Probe Incubation: Treat the cells with various concentrations of the fluorescent probe for a period that reflects the duration of a typical imaging experiment.

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.

By following these protocols and considering the comparative data, researchers can make informed decisions about the most appropriate fluorescent probes for their specific research questions in cellular imaging.

6-Fluorochromone Derivatives: A Comparative Analysis of Efficacy Against Existing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 6-Fluorochromone derivatives reveals their potential as potent therapeutic agents, with promising efficacy in anticancer, anti-inflammatory, and anti-diabetic applications. This guide offers a comparative look at the performance of these derivatives against established drugs, supported by available experimental and computational data.

Anticancer Efficacy: Targeting Topoisomerase II

Recent studies have highlighted the potential of this compound derivatives as effective anticancer agents. Research into 6-fluoro-2,7-disubstituted-3-formylchromones has demonstrated promising anticancer activity. These compounds have been evaluated in vitro against Ehrlich ascites carcinoma (EAC) cells and in vivo in EAC-bearing mice, showing significant therapeutic potential. The proposed mechanism of action for these derivatives is the inhibition of topoisomerase II, a critical enzyme in DNA replication and a validated target for many established anticancer drugs.

While direct comparative IC50 values for this compound derivatives against a standard chemotherapeutic agent like doxorubicin are not yet widely published, the shared mechanism of topoisomerase II inhibition allows for a qualitative comparison. Doxorubicin, a cornerstone of many chemotherapy regimens, also functions as a topoisomerase II inhibitor. The promising activity of this compound derivatives in preclinical models suggests they may offer a novel scaffold for the development of new anticancer therapies with potentially different pharmacological profiles.

Comparative Data: Anticancer Activity
Compound/DrugCancer Cell LineIC50/GI50 (µM)Mechanism of Action
6-Fluoro-2,7-disubstituted-3-formylchromones Ehrlich Ascites Carcinoma (EAC)Data not yet publicly available, described as "promising anticancer activity"Topoisomerase II Inhibition
Doxorubicin Various~0.01 - 5.0 (cell line dependent)Topoisomerase II Inhibition, DNA intercalation, ROS generation
5-Chloro-6-methylaurone derivative (6i) Melanoma (LOX IMVI)GI50: 1.90Apoptosis Induction
Breast Cancer (MDA-MB-468)GI50: 2.70Apoptosis Induction

Anti-inflammatory Activity: Selective COX-2 Inhibition

The anti-inflammatory potential of the chromone scaffold, the core of this compound derivatives, has been demonstrated through the targeted inhibition of cyclooxygenase-2 (COX-2). COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is the mechanism of action for widely used non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.

Studies on novel chromone derivatives have shown significant COX-2 inhibitory activity, with some derivatives exhibiting potency greater than the commonly used NSAID, ibuprofen, and comparable to the selective COX-2 inhibitor, celecoxib.[1] This suggests that this compound derivatives could be developed into a new class of anti-inflammatory agents with potentially improved efficacy and safety profiles.

Comparative Data: Anti-inflammatory Activity (COX-2 Inhibition)[1]
Compound/DrugIC50 (PGE2 Inhibition) (µM)IC50 (COX-2) (µM)
Chromone Derivative (Q7) 68.23 ± 8.94-
Optimized Chromone Derivative (Q7-9) 0.209 ± 0.0220.121 ± 0.010
Optimized Chromone Derivative (Q7-26) 0.161 ± 0.0180.137 ± 0.004
Ibuprofen 246.5 ± 3.8-
Celecoxib 0.882 ± 0.021-

Anti-diabetic Potential: A Computational Perspective

In the realm of metabolic diseases, in silico studies have identified 6-substituted 3-formyl chromone derivatives as potential anti-diabetic agents. Computational modeling has shown that certain derivatives exhibit a strong binding affinity for the Insulin-Degrading Enzyme (IDE). One such derivative, 6-isopropyl-3-formyl chromone, demonstrated a higher binding affinity to IDE than the established anti-diabetic drug, dapagliflozin. This computational evidence points towards a novel therapeutic strategy for type 2 diabetes, warranting further investigation through in vitro and in vivo studies.

Comparative Data: Anti-diabetic Potential (Binding Affinity to IDE)
Compound/DrugBinding Energy (kcal/mol)
6-isopropyl-3-formyl chromone -8.5
Dapagliflozin (Reference Standard) -7.9
Vitexin -8.3
Myricetin -8.4

Experimental Protocols

In Vitro Cytotoxicity Assay against Ehrlich Ascites Carcinoma (EAC) Cells

This protocol outlines a general procedure for assessing the anticancer activity of this compound derivatives.

  • Cell Culture: EAC cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to the desired concentrations in the culture medium.

  • Cell Treatment: EAC cells are seeded in 96-well plates at a predetermined density. After allowing the cells to attach, they are treated with various concentrations of the test compounds. A vehicle control (medium with solvent) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Trypan Blue exclusion assay.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol describes a common method for evaluating the anti-inflammatory activity of the compounds.

  • Reagents: A commercial COX-2 inhibitor screening kit is typically used, containing human recombinant COX-2 enzyme, assay buffer, a fluorometric probe, and arachidonic acid (the substrate).

  • Compound Preparation: Test compounds (this compound derivatives) and a reference inhibitor (e.g., celecoxib) are prepared in a suitable solvent.

  • Assay Procedure:

    • The COX-2 enzyme is incubated with the assay buffer and the test compound or reference inhibitor for a short period.

    • The reaction is initiated by adding the fluorometric probe and arachidonic acid.

    • The fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the change in fluorescence over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the enzyme control (without inhibitor). The IC50 value is calculated from a dose-response curve.

Signaling Pathways and Logical Relationships

To visualize the mechanisms of action and experimental workflows, the following diagrams are provided.

anticancer_pathway cluster_drug Drug Action cluster_enzyme Enzyme Target cluster_effect Cellular Effect This compound Derivative This compound Derivative Topoisomerase II Topoisomerase II This compound Derivative->Topoisomerase II Inhibits Doxorubicin Doxorubicin Doxorubicin->Topoisomerase II Inhibits DNA Damage DNA Damage Topoisomerase II->DNA Damage Leads to Apoptosis Apoptosis DNA Damage->Apoptosis Induces

Caption: Anticancer mechanism of this compound derivatives.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_enzyme Enzyme Target cluster_drug Drug Action cluster_mediator Inflammatory Mediator Pro-inflammatory Signals Pro-inflammatory Signals COX-2 COX-2 Pro-inflammatory Signals->COX-2 Induces Prostaglandins Prostaglandins COX-2->Prostaglandins Produces This compound Derivative This compound Derivative This compound Derivative->COX-2 Inhibits Ibuprofen/Celecoxib Ibuprofen/Celecoxib Ibuprofen/Celecoxib->COX-2 Inhibits Inflammation Inflammation Prostaglandins->Inflammation Causes

Caption: Anti-inflammatory mechanism of this compound derivatives.

experimental_workflow Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability/Enzyme Assay Viability/Enzyme Assay Incubation->Viability/Enzyme Assay Data Analysis (IC50) Data Analysis (IC50) Viability/Enzyme Assay->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: General workflow for in vitro efficacy testing.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 6-Fluorochromone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 6-Fluorochromone, a halogenated organic compound. Adherence to these guidelines will mitigate risks and support a culture of safety and environmental responsibility.

Hazard and Exposure Summary

While a specific Safety Data Sheet (SDS) for this compound should always be consulted for detailed hazard information, halogenated organic compounds, as a class, require careful handling. It is crucial to treat this compound as potentially hazardous waste.

ParameterInformation
GHS Classification Assumed to be a hazardous substance. Always consult the specific SDS.
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion.
First Aid: Inhalation Move the person to fresh air.
First Aid: Skin Contact Immediately remove all contaminated clothing. Rinse skin with water/shower.
First Aid: Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.
First Aid: Ingestion Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
Firefighting Measures Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1] Vapors may be heavier than air and can form explosive mixtures with air upon intense heating.[2][3]

Experimental Protocols: Disposal Procedures

The following instructions detail the recommended protocol for the disposal of this compound.

1. Waste Characterization and Segregation:

  • Crucial First Step: Determine if the this compound waste is mixed with any other substances.

  • Halogenated Waste Stream: As this compound contains fluorine, it must be disposed of as halogenated organic waste .[4][5][6]

  • No Mixing: Do not mix halogenated waste with non-halogenated waste.[4][5][7] Mixing increases the volume of hazardous waste and complicates disposal.[7]

  • Segregation: Keep this compound waste separate from other waste streams such as acids, bases, oxidizers, and heavy metals.[4][6]

2. Containerization:

  • Appropriate Containers: Use only approved, compatible chemical waste containers. The original container is often the best choice.[4][7] Containers must be in good condition, leak-proof, and have a tightly fitting cap.[4][6][7]

  • Material Compatibility: Ensure the container material is compatible with this compound.

  • No Overfilling: Fill containers to no more than three-quarters full to allow for expansion.[6]

3. Labeling:

  • Clear Identification: All waste containers must be clearly labeled as "Hazardous Waste."[6]

  • Detailed Information: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The date the waste was first added to the container

    • The associated hazards (e.g., Flammable, Toxic)[6]

4. Storage:

  • Designated Area: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][8]

  • Safe Storage Conditions: Keep containers in a cool, dry, and well-ventilated area.[6]

  • Secondary Containment: Store waste containers in secondary containment to prevent spills.[6]

5. Disposal:

  • Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do Not Drain Dispose: Never dispose of this compound or other halogenated solvents down the drain.[1][5]

6. Spill and Contaminated Material Cleanup:

  • Contain the Spill: In the event of a spill, contain the leak and absorb the material with an inert absorbent.

  • Proper PPE: Wear appropriate personal protective equipment (PPE), including gloves and eye protection, during cleanup.

  • Waste Disposal: Place all contaminated materials (absorbent, gloves, etc.) in a sealed bag or container, label it as hazardous waste, and dispose of it through the EHS office.[6]

7. Disposal of Empty Containers:

  • "RCRA Empty": To be considered non-hazardous, a container must be "RCRA empty," meaning all possible material has been removed.[3]

  • Rinsing: If the container is to be disposed of as regular trash, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]

  • Deface Label: Deface or remove the original label from the empty container before disposal to prevent misidentification.[3][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste is_mixed Is the waste mixed with other chemicals? start->is_mixed characterize_mixture Characterize the entire mixture as hazardous waste. is_mixed->characterize_mixture Yes halogenated_waste Segregate as HALOGENATED WASTE is_mixed->halogenated_waste No is_halogenated Is it mixed with non-halogenated waste? characterize_mixture->is_halogenated is_halogenated->halogenated_waste No non_halogenated_stream Treat entire mixture as HALOGENATED WASTE is_halogenated->non_halogenated_stream Yes containerize Use a labeled, compatible waste container. halogenated_waste->containerize non_halogenated_stream->containerize store Store in a designated Satellite Accumulation Area. containerize->store dispose Arrange for pickup by EHS or a licensed contractor. store->dispose end End: Proper Disposal dispose->end

Caption: Disposal decision workflow for this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.